STING agonist-3 trihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C37H45Cl3N12O6 |
|---|---|
分子量 |
860.2 g/mol |
IUPAC名 |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;; |
InChIキー |
JMORLKPRVQRPOR-SYVONOGFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The STING Pathway Activator: A Technical Overview of STING Agonist-3 Trihydrochloride (diABZI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of STING agonist-3 trihydrochloride, a potent, non-nucleotide small molecule activator of the Stimulator of Interferon Genes (STING) pathway. Also known as diABZI, this compound has demonstrated significant potential in cancer immunotherapy through its ability to induce a robust anti-tumor immune response.[1][2][3] This document outlines its chemical properties, mechanism of action, and key experimental data, offering a comprehensive resource for researchers in the field.
Chemical Structure and Properties
This compound is a synthetic, dimeric amidobenzimidazole (ABZI) derivative.[2] Its chemical structure is distinct from the endogenous cyclic dinucleotide (CDN) ligands of STING, offering a different pharmacokinetic profile and potentially enhanced bioavailability.[2]
Chemical Formula: C₄₂H₅₁N₁₃O₇P₂ · 3HCl[2]
Molecular Weight: 959.3 g/mol [2]
CAS Number: 2138299-34-8[2]
Solubility: Soluble in water at 2 mg/mL.[2]
Mechanism of Action
This compound functions as a direct agonist of the STING protein, a central mediator of innate immunity.[4][5] Unlike natural CDNs which require a "closed" conformation of STING for activation, diABZI has been suggested to activate STING while it maintains an "open" conformation.[2] This activation triggers a downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][6][7]
The key steps in the signaling pathway are:
-
Binding and Activation: this compound binds directly to the STING protein, which is located on the endoplasmic reticulum.[6][8]
-
Translocation: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[7][8]
-
TBK1 Recruitment and IRF3 Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[7][8] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[6][7]
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines.[7][8][9]
-
NF-κB Activation: The STING pathway can also lead to the activation of the NF-κB transcription factor, further promoting the expression of pro-inflammatory cytokines.[5][8]
This cascade initiates a powerful innate immune response that can lead to the activation and recruitment of various immune cells, including dendritic cells, T cells, and natural killer cells, to the tumor microenvironment, ultimately resulting in anti-tumor activity.[4][6][10]
Signaling Pathway Diagram
Caption: STING agonist-3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| STING Activation (Luciferase Reporter) | HEK293T | pEC₅₀ | 7.5 | [1][11] |
| STING Binding (FRET) | Human STING C-Terminal Domain | pIC₅₀ | 9.5 | [1][11] |
| IFN-β Secretion | Human PBMCs | EC₅₀ | 130 nM | [3] |
| In Vivo Half-life | BALB/c mice (3 mg/kg IV) | t₁/₂ | 1.4 hours | [3] |
Experimental Protocols
STING Activation Reporter Assay
This assay is designed to measure the activation of the STING pathway in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Methodology:
-
Co-transfect HEK293T cells with plasmids expressing human STING and a firefly luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter.
-
Culture the transfected cells for 24-48 hours to allow for plasmid expression.
-
Treat the cells with various concentrations of this compound.
-
After a suitable incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
The resulting luminescence is proportional to the activation of the STING pathway. Data is typically normalized and plotted to determine the EC₅₀ value.[1][11]
-
FRET-Based STING Binding Assay
This competition binding assay determines the potency of compounds in binding to the C-terminal domain (CTD) of human STING.
-
Principle: Förster Resonance Energy Transfer (FRET) is used to measure the displacement of a fluorescently labeled ligand from the STING protein by a competitor compound.
-
Methodology:
-
A fluorescently labeled CDN (the probe) is incubated with the purified C-terminal domain of human STING, resulting in a high FRET signal.
-
This compound is added in increasing concentrations.
-
As the agonist binds to STING and displaces the fluorescent probe, the FRET signal decreases.
-
The IC₅₀ value, representing the concentration of the agonist required to displace 50% of the fluorescent probe, is calculated from the dose-response curve.[11]
-
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor effects of this compound in a murine cancer model.
-
Animal Model: BALB/c mice bearing subcutaneous CT-26 colorectal tumors.[3]
-
Methodology:
-
Subcutaneously implant CT-26 tumor cells into the flank of BALB/c mice.
-
Allow tumors to establish and reach a predetermined size.
-
Administer this compound (e.g., 3 mg/kg) via intravenous injection.[3]
-
Monitor tumor volume and survival of the mice over a set period (e.g., 43 days).[3]
-
Compare tumor growth and survival rates between the treated group and a vehicle control group to determine efficacy.[3]
-
Caption: General experimental workflow.
Conclusion
This compound (diABZI) is a promising small molecule for cancer immunotherapy due to its potent and selective activation of the STING pathway. Its non-nucleotide structure offers potential advantages in terms of bioavailability and systemic activity. The data summarized herein, along with the outlined experimental protocols, provide a solid foundation for further research and development of this and similar STING agonists for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. youtube.com [youtube.com]
- 5. sanbio.nl [sanbio.nl]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of STING Agonist-3 Trihydrochloride
This guide provides a detailed overview of the mechanism of action for this compound, a potent, non-nucleotide small-molecule activator of the Stimulator of Interferon Genes (STING) pathway. This document outlines the molecular interactions, downstream signaling events, and includes relevant quantitative data and experimental methodologies.
Core Mechanism of Action
This compound, also known as diABZI, is a selective activator of the STING protein, a critical component of the innate immune system.[1][2] Unlike the natural endogenous ligands, which are cyclic dinucleotides (CDNs), STING agonist-3 is a synthetic, non-nucleotide small molecule.[1][2] Its mechanism of action is centered on the direct binding to and activation of the STING protein, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4]
The STING protein is a homodimer primarily localized to the endoplasmic reticulum (ER).[3] The binding of this compound to the ligand-binding domain of the STING dimer induces a significant conformational change.[5] This structural shift is crucial for the subsequent steps of the signaling pathway.
Following activation, the STING protein complex translocates from the ER to the Golgi apparatus.[6][7][8] In this new location, the conformational change in STING allows for the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][7] TBK1, once activated, phosphorylates the C-terminal tail of STING, creating a docking site for the transcription factor, interferon regulatory factor 3 (IRF3).[5] TBK1 then phosphorylates IRF3.[7][9]
Phosphorylated IRF3 undergoes dimerization and translocates from the cytoplasm into the nucleus.[5][8][9] Within the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons, such as IFN-β.[5][9]
In addition to the IRF3 axis, STING activation also leads to the activation of the NF-κB pathway, which results in the production of a variety of pro-inflammatory cytokines and chemokines.[3][6][9] This multifaceted immune response enhances anti-tumor immunity by promoting the maturation and activation of dendritic cells, natural killer cells, and T cells.[6][10]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound, providing an indication of its potency and activity.
| Parameter | Value | Cell/Assay System | Source |
| pEC50 | 7.5 | Luciferase reporter assay in HEK293T cells | [1][11] |
| pIC50 | 9.5 | FRET competition binding assay (human STING C-terminal domain) | [1][11] |
| EC50app | 130 nM | IFNβ secretion from human Peripheral Blood Mononuclear Cells (PBMCs) | [4] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound.
Experimental Workflow
This diagram outlines a typical experimental workflow for the evaluation of a novel STING agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 10. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Properties of STING Agonist-3 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of STING (Stimulator of Interferon Genes) agonist-3 trihydrochloride, a potent and selective non-nucleotide small-molecule activator of the STING pathway. A thorough understanding of these properties is critical for the formulation, delivery, and overall development of this compound as a potential therapeutic agent.
Chemical Identity and Core Properties
STING agonist-3 trihydrochloride is a synthetic organic compound designed to mimic the action of the endogenous STING ligand, cyclic GMP-AMP (cGAMP). Its chemical structure and core properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-[(2E)-4-[5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-7-[3-(morpholin-4-yl)propoxy]-1H-1,3-benzodiazol-1-yl]but-2-en-1-yl]-4-[(2E)-4-[5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-7-[3-(morpholin-4-yl)propoxy]-1H-1,3-benzodiazol-1-yl]but-2-en-1-yl]piperazin-1-ium trichloride | MedChemExpress |
| Molecular Formula | C₃₇H₄₅Cl₃N₁₂O₆ | [1] |
| Molecular Weight | 860.19 g/mol | [1] |
| CAS Number | 2138299-29-1 (for the free base) | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98% (as determined by HPLC) | Commercially available data |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and in vitro/in vivo applications. The following table summarizes its known solubility in various solvents.
| Solvent | Solubility | Notes |
| Water | 2 mg/mL | [2] |
| DMSO | ≥ 20 mg/mL | [3] |
| In vivo formulation (example) | 2 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline | [3] |
Experimental Protocol: Kinetic Solubility Assay
A common method to determine the kinetic solubility of a compound is through a high-throughput screening (HTS) compatible assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Automated liquid handler
-
Plate reader with UV-Vis spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To a new 96-well plate, add a fixed volume of PBS (pH 7.4).
-
Compound Addition: Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the PBS-containing plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: The plate is agitated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Detection: The solubility is determined by measuring the absorbance at a specific wavelength or by nephelometry to detect precipitation. The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Stability
The stability of this compound is crucial for its shelf-life and for ensuring its integrity in various experimental and physiological conditions.
| Condition | Stability |
| Solid (Powder) | Recommended storage at -20°C. Stable for extended periods under these conditions. |
| In Solution (DMSO) | Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4] |
Experimental Protocol: Stability Indicating HPLC Method
To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed. This method should be able to separate the intact drug from its potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or trifluoroacetic acid
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Method Development: Develop an HPLC method that provides good resolution and peak shape for this compound. A typical starting point would be a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: Incubate the drug solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid drug and drug solution to high temperatures.
-
Photostability: Expose the drug solution to UV light.
-
-
Analysis: Analyze the stressed samples at different time points using the developed HPLC method.
-
Data Evaluation: The degradation of the parent drug and the formation of degradation products are monitored. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Biological Activity
The biological activity of this compound is defined by its ability to bind to and activate the STING protein.
| Parameter | Value | Assay |
| pEC₅₀ | 7.5 | Luciferase reporter assay in HEK293T cells co-transfected with STING and a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.[4] |
| pIC₅₀ | 9.5 | FRET-based competition binding assay to determine the binding potency to the C-terminal domain of human STING.[4] |
Experimental Protocol: STING Activation Reporter Assay
Materials:
-
HEK293T cells
-
Plasmids encoding human STING and a luciferase reporter driven by an ISRE promoter
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the STING and ISRE-luciferase plasmids.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Signaling Pathway and Experimental Workflow
STING Signaling Pathway
This compound activates the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. The diagram below illustrates the key steps in this pathway.
Caption: Canonical STING signaling pathway activation by an agonist.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a typical workflow for the physicochemical characterization of a small molecule drug candidate like this compound.
Caption: A logical workflow for the characterization of a novel compound.
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. For further in-depth analysis and specific applications, it is recommended to consult the primary literature and perform tailored experimental validations.
References
In Vitro Characterization of STING Agonist-3 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of STING (Stimulator of Interferon Genes) Agonist-3 Trihydrochloride, a potent, non-nucleotide small molecule activator of the STING pathway. This document outlines the compound's mechanism of action, presents key quantitative data from various in vitro assays, and offers detailed experimental protocols for its characterization.
Introduction to STING Agonist-3 Trihydrochloride (diABZI)
This compound, also known as diABZI, is a selective and potent synthetic agonist of the STING protein. Unlike endogenous STING ligands, which are cyclic dinucleotides (CDNs), diABZI belongs to a class of amidobenzimidazole-based compounds. Its unique structure allows for systemic bioavailability and potent activation of the STING signaling cascade, making it a promising candidate for immunotherapy in oncology and infectious diseases.
Mechanism of Action
This compound directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines. This cascade initiates a powerful innate immune response, which in turn bridges to and enhances the adaptive immune response.
Quantitative In Vitro Characterization
The in vitro activity of this compound has been quantified across a range of biochemical and cell-based assays. The following tables summarize key performance metrics.
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Biochemical Assays | ||||
| FRET Assay | pIC50 | 9.5 | Human STING C-terminal domain | [1] |
| FRET Assay | IC50 | 0.32 nM | Human STING | [2] |
| Isothermal Titration Calorimetry (ITC) | Kd | ~527 nM | Recombinant human STING | [3] |
| Cell-Based Assays | ||||
| Luciferase Reporter Assay | pEC50 | 7.5 | HEK293T cells expressing STING | [1] |
| Luciferase Reporter Assay | EC50 | 31.62 nM | Reporter assay | [2] |
| IRF Reporter Assay | EC50 | 0.013 µM | THP-1 cells | [4] |
| IFN-β Secretion (ELISA) | EC50 | 130 nM | Human PBMCs | [5] |
| Antiviral Activity (HCoV-229E) | EC50 | 3 nM | MRC-5 cells | [5] |
| Antiviral Activity (PIV3-GFP) | IC50 | 0.004 µM | H1-HeLa cells | [4] |
Table 1: Potency and Binding Affinity of this compound.
| Cytokine/Chemokine | Cell Type | Agonist Concentration | Induction Level | Reference |
| Cytokine and Chemokine Induction | ||||
| IFN-β | Murine Macrophages | 1 µM | Potent induction | [6] |
| IFN-α | Murine Macrophages | 1 µM | Potent induction | [6] |
| TNF-α | Murine Macrophages | 1 µM | Potent induction | [6] |
| IL-6 | Murine Macrophages | 1 µM | Potent induction | [6] |
| CXCL10 | Murine Macrophages | 1 µM | Strong induction | [6] |
| IL-6 | Human T cells (HATs) | Not specified | Significant increase | [7] |
| CXCL10 | Human T cells (HATs) | Not specified | Significant increase | [7] |
| IFN-β | Human T cells (HATs) | Not specified | Significant increase | [7] |
Table 2: Cytokine and Chemokine Induction by this compound.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
STING Signaling Pathway Activation (Reporter Gene Assay)
This protocol utilizes HEK-Blue™ ISG cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
Materials:
-
HEK-Blue™ ISG cells
-
Complete DMEM culture medium with appropriate selection antibiotics
-
This compound
-
QUANTI-Blue™ Solution
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ ISG cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the agonist dilutions to the respective wells. Include a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
Cytokine Quantification (ELISA)
This protocol describes the measurement of IFN-β secretion from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
Complete RPMI-1640 culture medium
-
This compound
-
Human IFN-β ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in 180 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the agonist dilutions to the respective wells. Include a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally the addition of a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β based on a standard curve.
Phosphorylation of STING Pathway Proteins (Western Blot)
This protocol details the detection of phosphorylated TBK1 and IRF3 in a suitable cell line (e.g., THP-1 monocytes).
Materials:
-
THP-1 cells
-
Complete RPMI-1640 culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed THP-1 cells in a 6-well plate at an appropriate density.
-
Treat the cells with this compound at the desired concentration for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Acquire the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immune Cell Activation (Flow Cytometry)
This protocol describes the analysis of activation markers (e.g., CD69, CD86) on human PBMCs.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 culture medium
-
This compound
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD19, anti-CD69, anti-CD86)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate and seed PBMCs as described in the ELISA protocol.
-
Stimulate the cells with this compound for 24 hours.
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of CD69+ and CD86+ cells within different immune cell populations (e.g., T cells, B cells).
Visualizations
STING Signaling Pathway
Caption: STING signaling pathway activated by STING Agonist-3.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of a STING agonist.
References
- 1. medrxiv.org [medrxiv.org]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. biorxiv.org [biorxiv.org]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Activated by STING Agonist-3 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways activated by STING agonist-3 trihydrochloride, a potent and selective non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades initiated by this compound.
Introduction to this compound
This compound, also known as diABZI, is a synthetic small molecule that acts as a cyclic dinucleotide (CDN) mimic to activate the STING pathway.[1][2] Its improved solubility and potency in primary cells have positioned it as a significant tool in cancer immunotherapy research.[2] This agonist has demonstrated a durable anti-tumor effect, highlighting its potential in oncology.[3]
Chemical Properties:
| Property | Value | Reference |
| Formula | C37H45Cl3N12O6 | [4] |
| Molecular Weight | 860.19 g/mol | [4] |
| CAS Number | 2138299-34-8 | [1] |
| Solubility | Water-soluble (2 mg/ml) | [1] |
| Storage | 2 years at -20°C (Powder) | [4] |
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound (diABZI) have been quantified across various in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Efficacy
| Assay | Cell Line/System | Parameter | Value | Reference |
| STING Activation (Luciferase Reporter) | Human Embryonic Kidney (HEK293T) | pEC50 | 7.5 | [3] |
| STING Activation (IRF Reporter) | Human Monocytic (THP-1) | EC50 | 130 nM | [5] |
| STING Activation (IRF Reporter) | Murine Macrophage (RAW264.7) | EC50 | 186 nM | [6] |
| Binding Affinity (FRET Assay) | Human STING C-terminal Domain | pIC50 | 9.5 | [3] |
| IFN-β Secretion | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 130 nM | [7] |
| IFN-β Secretion | Murine Splenocytes | EC50 | 0.17 ± 6.6 µM | [8] |
| IRF Pathway Activation | THP-1 IRF-Luciferase Reporter | EC50 | 0.013 µM | [7] |
In Vivo Efficacy in Tumor Models
| Tumor Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
| CT26 Colorectal Carcinoma | BALB/c | 1.5 mg/kg, IV (days 1, 4, 8) | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43 | [6] |
| B16F10 Melanoma | C57BL/6 | 1.5 mg/kg, IV (days 1, 4, 8) | Significant tumor growth inhibition | [9] |
| KP4662 Pancreatic Cancer | - | 1.5 mg/kg, IV | Significant delay in tumor growth | [10] |
In Vivo Pharmacokinetics and Pharmacodynamics
| Parameter | Animal Model | Dose | Value | Reference | | --- | --- | --- | --- | | Half-life (t½) | BALB/c Mice | 3 mg/kg, IV | 1.4 hours |[6] | | Cytokine Induction | Wild-type Mice | 2.5 mg/kg, SC | Activation of IFN-β, IL-6, TNF, and CXCL1 secretion |[6] | | CD8+ T cell Infiltration | Tumor-bearing Mice | - | Increased number of CD8+ T cells in treated tumors |[10] |
Core Signaling Pathways Activated by this compound
Upon binding to STING, this compound initiates a cascade of downstream signaling events, primarily culminating in the production of type I interferons and other pro-inflammatory cytokines.
The Canonical STING Signaling Pathway
This compound directly binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus.[11] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[12] Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[12]
Activation of the NF-κB Pathway
In addition to the IRF3 axis, STING activation also leads to the induction of the NF-κB signaling pathway.[12] This process is also dependent on TBK1. The activation of NF-κB results in the transcription of a host of pro-inflammatory cytokines, including TNF-α and IL-6, which contribute to the overall anti-tumor immune response.[11]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
STING Activation Luciferase Reporter Assay
This assay is used to quantify the activation of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of an IRF-inducible or IFN-β promoter.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)[1]
-
This compound (diABZI)
-
96-well plates
-
QUANTI-Luc™ (InvivoGen)
-
Luminometer
Protocol:
-
Seed THP-1 Dual™ reporter cells at a density of 25,000 cells/well in a 96-well plate in 100 µL of culture medium.[13]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[13]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[14]
-
After incubation, collect the cell supernatant.
-
Measure luciferase activity in the supernatant using the QUANTI-Luc™ assay system according to the manufacturer's instructions.[13]
-
Quantify luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Western Blot for Phosphorylated STING and IRF3
This method is used to detect the phosphorylation of key signaling proteins in the STING pathway, confirming its activation.
Materials:
-
THP-1 cells
-
This compound (diABZI)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pIRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Protocol:
-
Treat THP-1 cells with this compound (e.g., 10 µM) for a specified time (e.g., 4 hours).[15]
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
BALB/c mice
-
CT26 colorectal carcinoma cells
-
This compound (diABZI)
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1.5 mg/kg) intravenously on a defined schedule (e.g., days 1, 4, and 8).[6]
-
Administer vehicle solution to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Conclusion
This compound is a potent activator of the STING pathway, inducing a robust type I interferon and pro-inflammatory cytokine response. This activity translates to significant anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to harness the therapeutic potential of STING agonism in oncology and beyond. Further investigation into the nuanced mechanisms of action and optimization of delivery strategies will continue to advance the clinical development of this promising class of immunomodulators.
References
- 1. invivogen.com [invivogen.com]
- 2. STING agonist 3 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to STING Agonist-3 Trihydrochloride and Type I Interferon Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy and vaccine adjuvants. This guide provides a detailed overview of STING agonist-3 trihydrochloride, a potent non-nucleotide STING agonist, and its role in the induction of type I interferons.
This compound: A Profile
This compound, also known as diABZI, is a selective and potent non-nucleotide small-molecule agonist of the STING receptor.[1][2] Unlike the natural cyclic dinucleotide (CDN) ligands of STING, diABZI's non-nucleotide structure offers potential advantages in terms of stability and cell permeability.[3] It has demonstrated durable anti-tumor effects in preclinical models, highlighting its potential for cancer treatment.[1]
Mechanism of Action: The STING Signaling Pathway
This compound activates the STING pathway, leading to the induction of type I interferons and other inflammatory cytokines.[2][4] The signaling cascade is initiated by the direct binding of the agonist to the STING protein, which resides on the endoplasmic reticulum (ER).
Upon binding, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[5] This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, primarily IFN-β, driving their transcription.[5][6] The secreted type I interferons can then act in an autocrine and paracrine manner to further amplify the immune response.[8]
Quantitative Data
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| STING Activation | HEK293T | pEC50 | 7.5 | [1] |
| Binding Potency (FRET) | Human STING CTD | pIC50 | 9.5 | [1] |
| STING Agonist Activity | Human STING | EC50 | 130 nM | [9] |
| STING Agonist Activity | Mouse STING | EC50 | 186 nM | [9] |
| IRF-inducible Luciferase | THP1-Dual | EC50 (diABZI-amine) | 0.144 ± 0.149 nM | [2] |
| IFN-β Production (ELISA) | Murine Splenocytes | EC50 (diABZI-amine) | 0.17 ± 6.6 µM | [2] |
Table 2: In Vivo Pharmacokinetics of a diABZI STING Agonist
| Administration Route | Dose | Half-life (t1/2) | Reference |
| Intravenous | 3 mg/kg | 1.4 hours | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro STING Activation using a Luciferase Reporter Assay
This protocol is designed to quantify the activation of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
Plasmids: pISRE-Luc (luciferase reporter), pRL-TK (Renilla luciferase control), and a plasmid expressing human STING (if using HEK293T)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. For THP-1 cells, seed at a density of ~40,000 cells per well.[12]
-
Transfection (for HEK293T): Co-transfect the cells with the pISRE-Luc, pRL-TK, and STING expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: After 24 hours of transfection (for HEK293T) or directly for THP-1 cells, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the cells for an additional 18-24 hours at 37°C in a CO2 incubator.[12]
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma)[13][14]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intratumoral or intravenous injection) according to the desired dosing schedule. The control group receives the vehicle.[10][13]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression.
-
Pharmacodynamic and Immune Analysis (Optional): At the end of the study, or at specified time points, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells) or cytokine analysis.
Western Blotting for Phosphorylated IRF3
This protocol describes the detection of phosphorylated IRF3 (p-IRF3), a key indicator of STING pathway activation, in cell lysates.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes or other immune cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-IRF3 (Ser396), anti-total IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with this compound for the desired time points (e.g., 0, 1, 3, 6 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total IRF3 and the loading control to ensure equal protein loading.
Conclusion
This compound is a promising non-nucleotide STING agonist with potent activity in inducing type I interferon responses. Its ability to activate the STING signaling pathway makes it a valuable tool for research in immunology and a potential candidate for the development of novel cancer immunotherapies. The experimental protocols provided in this guide offer a framework for investigating the activity and efficacy of this compound. Further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery and combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 6. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 8. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonist-Mediated Cytokine Secretion Is Accompanied by Monocyte Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to STING Agonist-3 Trihydrochloride: Patent and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core intellectual property surrounding STING (Stimulator of Interferon Genes) agonist-3 trihydrochloride, a potent, non-nucleotide small molecule activator of the STING pathway. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and development in the field of immuno-oncology and other STING-mediated therapeutic areas.
Core Intellectual Property
STING agonist-3 trihydrochloride is disclosed in the patent WO2017175147A1 , titled "Heterocyclic amides useful as protein modulators." This patent covers the composition of matter, synthesis, and methods of use for a series of heterocyclic amides, including the compound of interest. The primary assignee of this intellectual property is GlaxoSmithKline.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in publicly available resources and the associated patent literature.[1]
| Parameter | Value | Assay Type | Cell Line/System | Description |
| pEC50 | 7.5 | Luciferase Reporter Assay | HEK293T | Measures the potency of the compound in activating the STING pathway, leading to the expression of an interferon-stimulated response element (ISRE)-driven luciferase reporter gene.[1] |
| pIC50 | 9.5 | FRET Assay | Human STING C-terminal Domain (CTD) | Determines the binding affinity of the compound to the C-terminal domain of human STING in a competitive binding format.[1] |
Signaling Pathway and Mechanism of Action
This compound functions as a direct activator of the STING protein. Upon binding, it induces a conformational change in the STING dimer, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust innate immune response, which can lead to the activation of adaptive immunity and anti-tumor effects.
Caption: STING Signaling Pathway Activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
STING Activation Luciferase Reporter Assay
This assay is designed to quantify the activation of the STING pathway in a cellular context.
Objective: To determine the potency (EC50) of this compound in activating the downstream signaling of the STING pathway.
Materials:
-
HEK293T cells
-
Plasmids:
-
Expression plasmid for human STING
-
Luciferase reporter plasmid with an Interferon-Stimulated Response Element (ISRE) promoter
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the human STING expression plasmid, the ISRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for sufficient protein expression.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the transfected cells and incubate for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Luciferase Assay Experimental Workflow.
FRET-Based STING Binding Assay
This is a competitive binding assay to determine the affinity of a test compound to the C-terminal domain (CTD) of human STING.
Objective: To determine the binding affinity (IC50) of this compound to the human STING protein.
Materials:
-
Recombinant human STING C-terminal domain (CTD) protein (e.g., His-tagged)
-
Fluorescently labeled STING ligand (e.g., a known cyclic dinucleotide with a fluorescent tag, serving as the tracer)
-
A FRET pair partner for the tagged STING protein (e.g., a terbium-cryptate labeled anti-His antibody if using a His-tagged STING)
-
This compound
-
Assay buffer
-
Microplate reader capable of time-resolved FRET (TR-FRET) measurements
Protocol:
-
Reagent Preparation: Prepare solutions of the STING CTD protein, the fluorescently labeled STING ligand (tracer), and the FRET partner in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a suitable microplate, add the assay buffer, the STING CTD protein, and the FRET partner.
-
Competitive Binding: Add the serially diluted this compound to the wells, followed by the addition of the fluorescently labeled STING ligand (tracer).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The FRET signal is inversely proportional to the concentration of the test compound. Plot the FRET signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: FRET Binding Assay Experimental Workflow.
Disclaimer: This document is intended for informational purposes only and does not constitute legal or investment advice. The information provided is based on publicly available data and may not be exhaustive. For complete and definitive information, please refer to the original patent documents and consult with legal and scientific experts.
References
Methodological & Application
Application Notes and Protocols for STING Agonist-3 Trihydrochloride (diABZI) in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) agonist-3 trihydrochloride, also known as diABZI, is a potent, non-nucleotide small molecule activator of the STING pathway.[1] Activation of STING is a promising cancer immunotherapy strategy as it bridges innate and adaptive immunity, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the activation of dendritic cells (DCs), natural killer (NK) cells, and tumor antigen-specific T cell responses.[2][3] Preclinical studies in various murine cancer models have demonstrated that STING agonists can induce significant tumor regression and establish long-term immunological memory.[2][4][5]
These application notes provide a comprehensive overview of the in vivo application of STING agonist-3 trihydrochloride (diABZI) in cancer models, including its mechanism of action, detailed experimental protocols, and a summary of reported quantitative data.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often found in cancer cells due to genomic instability or mitochondrial damage.
-
DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Second Messenger Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.
-
Trafficking and Signaling Complex Formation: Activated STING translocates from the ER to the Golgi apparatus. This allows for the recruitment of TANK-binding kinase 1 (TBK1).
-
Phosphorylation Cascade: TBK1 phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3).
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines. STING activation also leads to the activation of NF-κB, further promoting a pro-inflammatory state.
-
Anti-Tumor Immune Response: The secreted type I IFNs and cytokines lead to the maturation and activation of dendritic cells, enhanced cross-presentation of tumor antigens to CD8+ T cells, and the recruitment of cytotoxic T lymphocytes (CTLs) and NK cells to the tumor microenvironment, resulting in tumor cell killing.
Data Presentation
The following tables summarize quantitative data from preclinical in vivo studies using this compound (diABZI) and other representative STING agonists.
Table 1: In Vivo Efficacy of STING Agonist-3 (diABZI) in Syngeneic Mouse Cancer Models
| Cancer Model | Mouse Strain | Administration Route & Dose | Treatment Schedule | Outcome | Reference |
| Colorectal (CT26) | BALB/c | Intravenous (i.v.), 1.5 mg/kg | Not specified | 8 out of 10 mice tumor-free | [4] |
| Colorectal (CT26) | BALB/c | Intravenous (i.v.), 3 mg/kg | Single dose | Half-life of 1.4 hours | [4] |
| Melanoma (B16-F10) | C57BL/6 | Intravenous (i.v.), 0.035 µmol/mouse | Every 3 days for 3 treatments | Significant tumor growth inhibition | [6] |
| Breast (EO771) | C57BL/6 | Intravenous (i.v.), 0.009 µmol/mouse | Single dose | Increased STING activation in tumor | [7] |
Table 2: Pharmacodynamic Effects of STING Agonist-3 (diABZI) In Vivo
| Effect | Model System | Dose & Route | Time Point | Finding | Reference |
| Cytokine Induction | Wild-type mice | 2.5 mg/kg, subcutaneous (s.c.) | Not specified | STING-dependent increase in IFN-β, TNF, IL-6, KC/GROα | [8] |
| Cytokine Induction | Murine Macrophages | 1 µM (in vitro) | 16 hours | Increased release of IFNα, IFNβ, CXCL10, IL-6, TNFα | [9] |
| Immune Cell Activation | KP4662 Pancreatic Cancer | 1.5 mg/kg, i.v. | 24 hours | Increased CD69 expression on tumor-infiltrating CD4+ and CD8+ T cells | [10] |
| STAT1 Phosphorylation | Mel526 Melanoma | Not specified | Not specified | Significantly enhanced STAT1 phosphorylation in tumors | [11] |
Experimental Protocols
The following are detailed, representative protocols for the in vivo evaluation of this compound (diABZI) in common syngeneic mouse models. Note: Specific parameters such as cell numbers, drug formulation, and dosing schedules may require optimization for different tumor models and research questions.
General Experimental Workflow
Protocol 1: Subcutaneous Tumor Implantation and Efficacy Study
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound (diABZI) to evaluate anti-tumor efficacy.
Materials:
-
Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16-F10 for C57BL/6 mice)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-8 week old female BALB/c or C57BL/6 mice
-
This compound (diABZI)
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, sterile water/saline)
-
Sterile syringes (1 ml) and needles (27-30 gauge for injection, larger gauge for cell handling)
-
Electric calipers
-
70% ethanol (B145695) wipes
Procedure:
-
Tumor Cell Preparation:
-
Culture tumor cells to ~80% confluency.
-
Wash cells with sterile PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge cells, and discard the supernatant.
-
Resuspend the cell pellet in sterile, serum-free PBS at a concentration of 5 x 10^6 cells/mL (concentration may need optimization). Keep on ice.
-
-
Tumor Implantation:
-
Shave the right flank of the mice and sterilize the area with 70% ethanol.
-
Inject 100 µL of the cell suspension (containing 0.5 x 10^6 cells) subcutaneously into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Beginning ~5-7 days post-implantation, measure tumor dimensions every 2-3 days using electric calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, diABZI).
-
Formulation: Prepare the diABZI solution. Note: diABZI is soluble in DMSO and water (up to 2 mg/mL).[1] A common in vivo formulation involves dissolving the compound in a small amount of DMSO, then diluting with a vehicle like PEG300 and/or saline. The final DMSO concentration should be minimized (<5-10%).
-
Administration: Administer diABZI via the desired route.
-
Intravenous (i.v.): Inject a dose of 1.5 - 3.0 mg/kg into the tail vein.
-
Intratumoral (i.t.): Inject a dose of 25 - 100 µg directly into the tumor.
-
Subcutaneous (s.c.): Inject a dose of ~2.5 mg/kg away from the tumor site.
-
-
Follow a predetermined treatment schedule (e.g., every 3 days for 3 doses).
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and animal health.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of distress are observed.
-
At the endpoint, tumors, spleens, draining lymph nodes, and blood can be collected for further analysis.
-
Protocol 2: Pharmacodynamic Analysis of Immune Cell Infiltration
This protocol outlines the analysis of immune cell populations within the tumor microenvironment following STING agonist treatment.
Materials:
-
Tumors from treated and control mice (from Protocol 1)
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (20 U/mL)
-
FACS buffer (PBS with 2% FBS, 1 mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Harvest tumors at a specified time point after the final treatment (e.g., 48 hours).
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI.
-
Digest the tissue in an enzyme cocktail (e.g., RPMI with Collagenase D and DNase I) for 30-60 minutes at 37°C with agitation.
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI and centrifuge.
-
If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer for 1-2 minutes, then quench with excess FACS buffer.
-
-
Antibody Staining:
-
Count the viable cells and adjust the concentration.
-
Block non-specific antibody binding by incubating cells with Fc Block for 10-15 minutes on ice.
-
Add the antibody cocktail targeting surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3 or cytokines), proceed with a fixation/permeabilization kit according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T cells, macrophages, myeloid-derived suppressor cells) within the CD45+ immune cell gate.
-
Conclusion
This compound (diABZI) is a powerful tool for activating anti-tumor immunity in preclinical cancer models. Its ability to be administered systemically and induce robust, durable immune responses makes it a compound of significant interest. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further explore the therapeutic potential of STING pathway activation in oncology. Proper optimization of tumor models, drug formulation, and dosing schedules will be critical for achieving maximal therapeutic benefit.
References
- 1. invivogen.com [invivogen.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-3 Trihydrochloride in Melanoma Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferator of Interferon Genes) agonist-3 trihydrochloride, also known as diABZI, is a potent, non-nucleotide small molecule activator of the STING pathway. Activation of STING in the tumor microenvironment has emerged as a promising cancer immunotherapy strategy. This document provides detailed application notes and experimental protocols for the use of STING agonist-3 trihydrochloride in preclinical melanoma tumor models, summarizing key findings and methodologies from published research.
Mechanism of Action
This compound functions by binding directly to the STING protein, inducing a conformational change that leads to the activation of downstream signaling cascades. This activation culminates in the phosphorylation of IRF3 and the activation of NF-κB, leading to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in enhancing anti-tumor immunity by promoting the maturation and activation of dendritic cells (DCs), which in turn prime and activate tumor-specific CD8+ T cells. Furthermore, STING activation can directly induce apoptosis in some cancer cells and modulate the tumor microenvironment to be more favorable for an anti-tumor immune response.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Concentration | Effect | Reference |
| C32 Human Melanoma | 21 nM | Enhanced phosphorylation of TBK1 and STING; Induced phosphorylation of IRF3. | [1][2] |
| SK-MEL-28 Human Melanoma | Not specified | Downregulated NRF2-dependent anti-oxidative responses. | [3] |
In Vivo Efficacy of this compound in B16-F10 Melanoma Model
| Treatment Group | Average Tumor Weight (g) at Day 18 | Tumor Growth Inhibition | Overall Survival | Reference |
| Vehicle | ~1.5 g | - | All mice euthanized by day 25 | [4] |
| diABZI (low dose) | ~0.75 g | Significant | ~40% survival at day 40 | [4] |
| diABZI (high dose) | ~0.25 g | Significant | ~80% survival at day 40 | [4] |
Immune Cell Infiltration in B16-F10 Tumors Following diABZI Treatment
| Immune Cell Type | Marker | % of CD45+ Cells (Vehicle) | % of CD45+ Cells (diABZI) | Reference |
| CD8+ T Cells | CD3+, CD8+ | ~5% | ~15% | [4] |
| CD4+ T Cells | CD3+, CD4+ | ~10% | ~20% | [4] |
| B Cells | CD19+ | ~2% | ~5% | [4] |
| Monocytes | CD11b+, Ly6Chi | ~8% | ~15% | [4] |
| Neutrophils | CD11b+, Ly6G+ | ~12% | ~25% | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: STING Signaling Pathway Activation by diABZI.
Caption: In Vivo Melanoma Model Experimental Workflow.
Experimental Protocols
In Vitro STING Activation Assay
-
Cell Culture: Culture human melanoma cell lines (e.g., C32) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at a final concentration of 21 nM for 24 hours.[1][2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo B16-F10 Melanoma Tumor Model
-
Cell Preparation:
-
Culture B16-F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free PBS or saline at a concentration of 2.5 x 10^6 cells/mL.[5]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of 6-8 week old C57BL/6 mice.[5]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
-
Treatment Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control via the desired route (e.g., intratumoral or intravenous injection). Dosing and schedule should be optimized based on the specific study design.[4]
-
-
Endpoint Analysis:
-
Monitor mice for tumor growth and overall health. Euthanize mice when tumors reach a predetermined size or if signs of distress are observed.
-
At the end of the study, euthanize all remaining mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder can be processed for flow cytometry analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion:
-
Mince the excised tumor tissue into small pieces.
-
Digest the tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
-
-
Staining:
-
Count the cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD19, CD11b, Ly6G, Ly6C).
-
For intracellular staining (e.g., for transcription factors or cytokines), use a fixation and permeabilization kit according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the tumor microenvironment.
-
Conclusion
This compound is a valuable tool for investigating the role of the STING pathway in melanoma immunotherapy. The protocols and data presented here provide a framework for designing and executing preclinical studies to evaluate its efficacy and mechanism of action. Careful optimization of dosing, administration route, and combination therapies will be crucial for translating the promising preclinical findings into effective clinical treatments for melanoma.
References
Application Notes and Protocols: Intratumoral Delivery of STING Agonist-3 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular stress, including tumorigenesis.[1] Activation of the STING pathway within the tumor microenvironment can initiate a robust anti-tumor immune response, transforming immunologically "cold" tumors into "hot" tumors susceptible to immune-mediated destruction.[2][3]
STING Agonist-3 trihydrochloride, also known as diABZI, is a selective, non-nucleotide, small-molecule STING agonist.[4] Its direct intratumoral administration is a promising therapeutic strategy designed to maximize local immune activation while minimizing systemic toxicities that can be associated with broad, systemic administration of immune-activating agents.[5] This document provides a summary of its mechanism of action, key quantitative data, and detailed protocols for its application in preclinical research.
Mechanism of Action: The cGAS-STING Signaling Pathway
The anti-tumor activity of this compound is mediated through the activation of the cGAS-STING signaling pathway. The process begins when cytosolic double-stranded DNA (dsDNA), often present in cancer cells due to genomic instability, is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[6] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[6][7]
cGAMP then binds to the STING protein, which resides on the membrane of the endoplasmic reticulum (ER).[8] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6][10] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[10] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][10] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further promoting an inflammatory response.[1] The resulting cytokine milieu stimulates dendritic cells (DCs), enhances antigen presentation, and promotes the recruitment and activation of cytotoxic CD8+ T cells into the tumor, leading to a potent, targeted anti-tumor immune response.[11][12]
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
Data Presentation
Quantitative data for STING agonists are crucial for evaluating their potency and efficacy. The tables below summarize key parameters for this compound and provide representative in vivo data from a study involving intratumoral STING agonist delivery.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Source |
|---|---|---|---|
| pEC₅₀ | 7.5 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Assessed via a luciferase reporter assay in HEK293T cells. | [4] |
| pIC₅₀ | 9.5 | The negative logarithm of the molar concentration of a ligand that inhibits the binding of a radioligand or fluorescent ligand by 50%. Assessed via a FRET-based competition binding assay with the C-terminal domain of human STING. |[4] |
Table 2: Representative Efficacy of Intratumoral STING Agonist in a Canine Glioblastoma Model *
| Parameter | Result | Details | Source |
|---|---|---|---|
| Dose Levels | 5-20 µg | Dose-escalation study with stereotactic intratumoral administration. | [2][13] |
| Radiographic Response | >50% volumetric reduction | Observed in a subset of subjects after the first cycle, with responses being dose-dependent. | [2][13] |
| Median Progression-Free Survival | 14 weeks | Range: 0–22 weeks. | [2][13] |
| Median Overall Survival | 32 weeks | Range: 11–39 weeks. | [2][13] |
*Note: This study utilized the small-molecule STING agonist IACS-8779. The data is presented as a relevant example of the potential outcomes of intratumoral STING agonist delivery in a large animal model.
Experimental Protocols
Protocol 1: In Vitro STING Activation Reporter Assay
This protocol details a method to quantify the activation of the STING pathway in response to this compound using a luciferase reporter system.[4]
Objective: To determine the EC₅₀ of this compound by measuring the induction of an interferon-stimulated response element (ISRE).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for human STING
-
Reporter plasmid containing firefly luciferase under the control of an ISRE promoter (pISRE-Luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.
-
Co-transfection: Co-transfect the cells with the STING expression plasmid and the pISRE-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
Caption: Workflow for the in vitro STING activation reporter assay.
Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of intratumorally delivered this compound in a mouse model.[11]
Objective: To assess the effect of intratumoral this compound on tumor growth and survival in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Sterile PBS and Matrigel (optional)
-
This compound formulated for in vivo injection
-
Vehicle control solution
-
30-gauge needles and syringes
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Tumor Implantation: Subcutaneously inject 0.5 - 1 x 10⁶ tumor cells in 100 µL of sterile PBS (can be mixed 1:1 with Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = 0.5 × (Length × Width²).
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle control, STING Agonist-3).
-
Intratumoral Administration: Under brief anesthesia, inject the designated treatment (e.g., 10-50 µg of STING Agonist-3 in 50 µL volume) directly into the center of the tumor using a 30-gauge needle. Repeat injections as required by the study design (e.g., once weekly for 2-3 weeks).
-
Continued Monitoring: Continue to measure tumor volume and body weight every 2-3 days until the study endpoint.
-
Endpoint Analysis: The primary endpoints are typically tumor growth delay/regression and overall survival. Ethical endpoints are reached when tumor volume exceeds a predetermined size (e.g., 1500 mm³) or when signs of morbidity are observed.[11]
Caption: Workflow for an in vivo anti-tumor efficacy study.
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following intratumoral treatment with this compound.
Materials:
-
Tumors harvested from treated and control mice (from Protocol 2)
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic cocktail (Collagenase, DNase I)
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Red blood cell lysis buffer (e.g., ACK buffer)
-
Fc receptor block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Flow cytometer
Methodology:
-
Tumor Dissociation: At a predetermined time point after treatment, euthanize mice and excise tumors. Mince the tumors finely and digest them into a single-cell suspension using a tumor dissociation kit or enzymatic cocktail according to the manufacturer's protocol.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to remove debris.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using ACK buffer. Wash the cells with FACS buffer.
-
Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain with a viability dye to exclude dead cells from the analysis. c. Block Fc receptors to prevent non-specific antibody binding. d. Incubate cells with a cocktail of fluorochrome-conjugated surface antibodies for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate on live, single cells and subsequently identify and quantify immune cell populations (e.g., CD45+CD3+CD8+ cytotoxic T cells, CD45+CD11c+ dendritic cells).
Conclusion
Intratumoral delivery of this compound represents a potent strategy for cancer immunotherapy. By directly activating the STING pathway within the tumor, it can induce a profound inflammatory response, leading to the recruitment and activation of an effective anti-tumor T-cell response. The protocols and data presented here provide a framework for researchers to explore and harness the therapeutic potential of this promising agent in preclinical and translational settings.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-3 Trihydrochloride for Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of STING Agonist-3 Trihydrochloride (also known as diABZI) in the activation of dendritic cells (DCs). This document is intended to guide researchers in immunology and cancer drug development in designing and executing experiments to evaluate the immunostimulatory properties of this potent, non-nucleotide STING agonist.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal for anti-viral and anti-tumor immunity. STING agonists are emerging as a promising class of therapeutics to enhance immune responses against cancer. This compound is a selective, non-nucleotide small molecule agonist of STING that has demonstrated potent anti-tumor effects.[1] Activation of STING in dendritic cells (DCs), the most potent antigen-presenting cells (APCs), is crucial for initiating and shaping adaptive immune responses.[2] This document outlines the mechanism of action, experimental protocols, and expected outcomes for the activation of DCs using this compound.
Mechanism of Action
This compound directly binds to the STING protein, which is predominantly located on the endoplasmic reticulum (ER). Unlike natural cyclic dinucleotide (CDN) ligands which require a "closed" conformation of STING for activation, diABZI has been shown to activate STING while it maintains an "open" conformation.[1] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3][4] Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
The secreted IFN-I and other cytokines can act in an autocrine and paracrine manner to promote the maturation and activation of DCs. Activated DCs upregulate the expression of co-stimulatory molecules such as CD80, CD86, and MHC class II, enhancing their ability to present antigens to and activate naïve T cells.[2][6] This process is a critical link between the innate and adaptive immune systems and is essential for generating a robust anti-tumor T cell response.
References
- 1. invivogen.com [invivogen.com]
- 2. cGAS-STING pathway mediates activation of dendritic cell sensing of immunogenic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A Type I Photosensitizer-Polymersome Boosts Reactive Oxygen Species Generation by Forcing H-Aggregation for Amplifying STING Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Production Following STING Agonist-3 Trihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a potent immune response. Activation of STING leads to the production of type I interferons (IFNs) and a broad spectrum of pro-inflammatory cytokines and chemokines, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. STING agonist-3 trihydrochloride, also known as diABZI, is a potent, non-nucleotide small molecule activator of the STING pathway.[1] These application notes provide a comprehensive guide to measuring cytokine production following treatment with this compound, including detailed experimental protocols and data interpretation.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer.
-
DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Second Messenger Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment and Phosphorylation: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
IRF3-Mediated Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, most notably IFN-β.
-
NF-κB Activation: The STING-TBK1 signaling axis can also lead to the activation of the NF-κB pathway, which in turn promotes the transcription of a wide array of pro-inflammatory cytokines, including TNF-α and IL-6.[2]
This compound directly binds to and activates STING, bypassing the need for cGAS and cytosolic DNA, thereby potently initiating this downstream signaling cascade.
cGAS-STING Signaling Pathway.
Data Presentation: Cytokine Production Induced by this compound (diABZI)
The following tables summarize quantitative data on cytokine production from various in vitro studies following treatment with this compound. It is important to note that cytokine levels can vary significantly depending on the cell type, agonist concentration, and incubation time.
Table 1: Cytokine Release from Murine Bone Marrow-Derived Macrophages (BMDMs)
| Cytokine | Concentration (pg/mL) | diABZI (1 µM) | Treatment Time (hours) |
| IFN-α | Data not specified | Induced | 16 |
| IFN-β | Data not specified | Induced | 16 |
| CXCL10 | Data not specified | Induced | 16 |
| IL-6 | Data not specified | Induced | 16 |
| TNF-α | Data not specified | Induced | 16 |
| CXCL1 | Data not specified | Induced | 16 |
| IL-10 | Data not specified | Induced | 16 |
Data compiled from a study on murine BMDMs. Absolute concentration values were not provided in the source material, but induction was confirmed.[3]
Table 2: Cytokine and Chemokine Secretion from Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine/Chemokine | Fold Induction over Vehicle | diABZI compound (3 µM) | Treatment Time (hours) |
| IFN-β | ~1000 | Induced | 4 |
| IP-10 (CXCL10) | ~800 | Induced | 4 |
| TNF-α | ~600 | Induced | 4 |
| IL-6 | ~400 | Induced | 4 |
Data is estimated from graphical representations in a study on a diABZI compound in human PBMCs.[4]
Table 3: Gene Expression in Human T-cells (HATs) after diABZI Stimulation
| Gene | Fold Increase | diABZI (concentration not specified) | Time Post-Stimulation (hours) |
| IFN-β | Significant increase | Stimulated | 3 |
| CXCL10 | Significant increase | Stimulated | 3 |
| IL-6 | Significant increase | Stimulated | 3 and 20 |
Data from a study on human T-cells showing upregulation of cytokine gene expression.[5]
Experimental Protocols
Two primary methods for quantifying cytokine production are Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Protocol 1: Quantification of Secreted Cytokines by Sandwich ELISA
This protocol outlines the measurement of secreted cytokines in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Wash the plate 2-3 times with wash buffer.
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add 100 µL of the standards and cell culture supernatants (potentially diluted in assay diluent) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Wash the plate 3-4 times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3-4 times with wash buffer.
-
Dilute the Streptavidin-HRP to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at RT in the dark.
-
-
Substrate Development:
-
Wash the plate 5-7 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops in the standards.
-
-
Reaction Stopping and Measurement:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Sandwich ELISA Workflow.
Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the identification of cytokine-producing cells within a heterogeneous population.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Phosphate-buffered saline (PBS)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate cells at the desired density.
-
Treat cells with this compound at various concentrations for the desired duration.
-
For the last 4-6 hours of stimulation, add a protein transport inhibitor to the culture medium to trap cytokines intracellularly.
-
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with PBS.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD14 for monocytes, CD11c for dendritic cells).
-
Incubate for 20-30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cytokine-positive cells within the gated cell population.
-
ICS Workflow.
Conclusion
Measuring cytokine production is a fundamental method for characterizing the activity of STING agonists like this compound. The choice between ELISA and ICS will depend on the specific research question. ELISA provides a quantitative measure of the total amount of a specific cytokine secreted into the culture medium, which is useful for assessing the overall inflammatory response. In contrast, ICS offers a powerful single-cell analysis to identify which specific cell populations are responsible for producing the cytokines of interest. By employing these detailed protocols and understanding the underlying STING signaling pathway, researchers can effectively evaluate the immunomodulatory properties of this compound and its potential as a therapeutic agent.
References
- 1. A Type I Photosensitizer-Polymersome Boosts Reactive Oxygen Species Generation by Forcing H-Aggregation for Amplifying STING Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-3 Trihydrochloride in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of STING (Stimulator of Interferon Genes) agonists with immune checkpoint inhibitors, such as anti-PD-1 antibodies, represents a promising strategy in cancer immunotherapy. This approach aims to convert immunologically "cold" tumors, which are often unresponsive to checkpoint blockade alone, into "hot" tumors with a robust anti-cancer immune response. STING agonist-3 trihydrochloride, also known as diABZI, is a potent, non-cyclic dinucleotide small molecule activator of the STING pathway. Its systemic activity and ability to induce a strong type I interferon (IFN) response make it a compelling candidate for combination therapies.
These application notes provide an overview of the preclinical rationale, quantitative data from relevant studies, and detailed experimental protocols for investigating the synergistic effects of this compound and anti-PD-1 therapy.
Mechanism of Action: A Synergistic Approach
The combination of a STING agonist and an anti-PD-1 antibody leverages two distinct but complementary mechanisms to enhance anti-tumor immunity.
First, the STING agonist directly activates the innate immune system. Upon administration, it binds to the STING protein in the endoplasmic reticulum of antigen-presenting cells (APCs), such as dendritic cells (DCs), within the tumor microenvironment. This triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation of DCs, enhances antigen presentation, and recruits cytotoxic T lymphocytes (CTLs) to the tumor.
However, the tumor can still evade this enhanced T-cell response by upregulating immune checkpoint proteins like PD-L1, which binds to the PD-1 receptor on T-cells, inducing their exhaustion. This is where the anti-PD-1 antibody comes into play. By blocking the PD-1/PD-L1 interaction, it "releases the brakes" on the newly recruited and activated T-cells, allowing them to effectively recognize and kill cancer cells. This synergistic action can lead to more durable and potent anti-tumor responses than either agent alone.
Caption: Synergistic mechanism of STING agonist and anti-PD-1 therapy.
Data Presentation
The following tables summarize preclinical data from studies investigating the efficacy of STING agonists, including diABZI, in combination with anti-PD-1/PD-L1 therapy in various syngeneic mouse tumor models.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Model | Dosing Regimen | Outcome |
| diABZI | CT-26 (Colorectal) | 1.5 mg/kg, IV, days 1, 4, 8 | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43.[1][2] |
| diABZI-nanoparticle + Anti-PD-L1 | 4T1 (Breast), CT-26 | Not specified | Synergistic anti-tumor effect.[3] |
| STING agonist (MSA-1) + Anti-PD-1 (mDX400) | CT-26, B16-F10 (Melanoma) | Not specified | Long-term tumor regression or complete responses in anti-PD-1 resistant models.[4] |
Table 2: Immunological Changes in the Tumor Microenvironment
| Treatment Group | Tumor Model | Key Immunological Changes |
| diABZI-nanoparticle + Anti-PD-L1 | 4T1, CT-26 | Converted immunosuppressive TME to immunoactive.[3] |
| STING agonist (MSA-1) + Anti-PD-1 (mDX400) | Anti-PD-1 unresponsive models | Restored T-cell responses in blood and tumors.[4] |
| STING agonist (unspecified) + Anti-PD-1 | High-Grade Serous Ovarian Cancer | Increased intra-tumoral PD-1+ and CD69+CD62L- CD8+ T cells.[5] |
Table 3: Cytokine Production
| Treatment Group | Key Cytokine Changes |
| diABZI | Induces Type I Interferon and pro-inflammatory cytokines (in vivo).[6] |
| STING agonist (unspecified) | Upregulation of plasma cytokines.[4] |
Experimental Protocols
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general framework for evaluating the combination therapy in a murine model. Specifics should be optimized for the chosen tumor model and STING agonist formulation.
1. Cell Culture and Tumor Implantation:
-
Culture murine tumor cells (e.g., CT-26, B16-F10) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS.
-
Subcutaneously inject 0.5 - 1 x 10^6 tumor cells into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c for CT-26, C57BL/6 for B16-F10).
2. Animal Monitoring and Treatment Groups:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., PBS or formulation vehicle)
-
This compound alone
-
Anti-PD-1 Antibody alone
-
This compound + Anti-PD-1 Antibody
-
3. Dosing and Administration:
-
This compound: A previously reported effective dose is 1.5 mg/kg administered intravenously (IV) on a schedule such as days 1, 4, and 8 post-randomization.[1][2] The formulation should be prepared according to the manufacturer's instructions.
-
Anti-PD-1 Antibody: A typical dose for in vivo mouse studies is 10 mg/kg or a flat dose of 200 µg per mouse, administered intraperitoneally (IP) twice a week.
4. Efficacy and Survival Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm^3) or if signs of excessive toxicity are observed.
-
Record survival data for Kaplan-Meier analysis.
Caption: A typical workflow for in vivo combination therapy studies.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor and Spleen Collection:
-
At a predetermined time point (e.g., 7-10 days after treatment initiation), euthanize a subset of mice from each group.
-
Surgically excise tumors and spleens and place them in cold FACS buffer (e.g., PBS with 2% FBS).
2. Single-Cell Suspension Preparation:
-
Tumors: Mince tumors into small pieces and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's protocol. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate spleens by mashing through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
3. Staining:
-
Resuspend cells in FACS buffer and count.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a panel of fluorescently conjugated antibodies. A typical panel might include:
-
CD45 (to identify immune cells)
-
CD3 (to identify T-cells)
-
CD4 (to identify helper T-cells)
-
CD8 (to identify cytotoxic T-cells)
-
PD-1 (to assess T-cell exhaustion)
-
CD69 (as an activation marker)
-
FoxP3 (for regulatory T-cells, requires intracellular staining)
-
-
Include a viability dye to exclude dead cells from the analysis.
4. Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.
Cytokine Analysis
1. Sample Collection:
-
Collect blood via cardiac puncture at the time of euthanasia and process to obtain serum.
-
Alternatively, collect tumor interstitial fluid or prepare tumor homogenates.
2. Cytokine Measurement:
-
Use a multiplex immunoassay (e.g., Luminex-based assay) or ELISA to quantify the levels of key cytokines such as IFN-β, IFN-γ, TNF-α, and CXCL10 in the collected samples.
Conclusion
The combination of this compound with anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity and overcoming resistance to checkpoint blockade. The provided application notes and protocols offer a framework for researchers to investigate this synergistic interaction. Careful experimental design, including appropriate controls and comprehensive immunological analysis, is crucial for elucidating the mechanisms of action and translating these preclinical findings into effective clinical strategies.
References
- 1. In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti-PD-1/PD-L1 Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversing PD-1 Resistance in B16F10 Cells and Recovering Tumour Immunity Using a COX2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for STING Agonist-3 Trihydrochloride in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral infections. Activation of STING triggers a potent antiviral response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. STING agonist-3 trihydrochloride, also known as diABZI, is a potent, non-nucleotide small molecule activator of the STING pathway.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various viral infection models.
Mechanism of Action
This compound functions as a direct activator of the STING protein. Unlike natural cyclic dinucleotide (CDN) ligands which require a "closed" conformation of STING, diABZI activates STING while it is in an "open" conformation.[1] This activation initiates a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and various interferon-stimulated genes (ISGs) that establish an antiviral state within the cell and in neighboring cells.[2][3] Concurrently, this pathway can also activate NF-κB, leading to the production of pro-inflammatory cytokines.[4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC50 (STING Activation) | 7.5 | HEK293T | Luciferase Reporter Assay | [5] |
| EC50 (STING Activation) | ~31.6 nM | HEK293T | Luciferase Reporter Assay | [5] |
| pIC50 (STING Binding) | 9.5 | N/A | FRET Assay | [5] |
| IC50 (STING Binding) | ~0.32 nM | N/A | FRET Assay | [5] |
Table 2: Antiviral Activity of STING Agonist-3 (diABZI) in Viral Infection Models
| Virus | IC50 / Effective Conc. | Cell Line | Assay Type | Reference |
| Parainfluenza Virus 3 (PIV3) | 0.32 µM | Hep2 | GFP Reporter Assay | [2] |
| Human Rhinovirus 16 (HRV16) | 1.14 µM | H1-HeLa | Cytopathic Effect (CPE) Assay | [2] |
| Influenza A Virus (IAV) | 3 µM (Significant suppression) | Human Nasal Epithelial Cells (ALI) | TCID50 Assay | [6] |
| SARS-CoV-2 | 100 nM (Near complete inhibition) | A549-ACE2 | Immunofluorescence | [7] |
| Human Coronavirus OC43 (HCoV-OC43) | 100 nM (Near complete inhibition) | A549 | Immunofluorescence | [7] |
Table 3: Cytokine and Gene Induction by STING Agonist-3 (diABZI)
| Induced Molecule | Cell Type / Model | Notes | Reference |
| Type I & III IFNs | Calu-3 | Robust induction observed via RNAseq. | [8] |
| IFN-β, ISG15, OAS1 | THP-1 | Significant mRNA upregulation. | [2] |
| CXCL10, IL-6, TNF-α | Various | Upregulation is a common feature of STING activation. | [2] |
| IFNα, CXCL10 | Mouse Model (in vivo) | Increased concentrations in bronchoalveolar lavage fluid. | [9] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assessment by Cytopathic Effect (CPE) Inhibition Assay
This protocol is used to determine the concentration of STING agonist-3 that protects cells from virus-induced death.
Materials:
-
Target cell line (e.g., H1-HeLa for HRV16)
-
Complete growth medium
-
Virus stock (e.g., HRV16)
-
This compound
-
96-well cell culture plates
-
Cell counting kit (e.g., CCK-8 or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x working stock of STING agonist-3 by serially diluting it in culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add 50 µL/well of the 2x STING agonist-3 dilutions.
-
Immediately add 50 µL/well of virus diluted in medium to achieve the desired multiplicity of infection (MOI), for example, an MOI of 0.01.[2]
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
-
Incubation: Incubate the plate for 48-72 hours, or until significant CPE is observed in the virus control wells.[2]
-
Quantification of Cell Viability:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition using the formula: % Inhibition = [(OD_treated - OD_virus) / (OD_cell - OD_virus)] * 100
-
Plot the % inhibition against the compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Viral Yield Reduction Assay by qRT-PCR
This protocol quantifies the reduction in viral RNA production in the presence of the STING agonist.
Materials:
-
Target cell line (e.g., Hep2 for PIV3)
-
This compound
-
Virus stock (e.g., PIV3)
-
24-well or 12-well plates
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix
-
Primers and probe specific for a viral gene and a host housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Treat with serial dilutions of STING agonist-3 and infect with the virus as described in Protocol 1.
-
Incubation: Incubate for a period sufficient for one or two replication cycles (e.g., 24 hours).[2]
-
RNA Extraction: At the end of the incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with total RNA extraction according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA from each sample (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using a master mix, cDNA template, and specific primers/probes for the viral target and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for both the viral gene and the housekeeping gene.
-
Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and relative to the virus-only control.
-
Plot the reduction in viral RNA against agonist concentration to determine potency.
-
Protocol 3: Assessment of STING Pathway Activation by Western Blot
This protocol verifies that the antiviral activity is mediated through the intended STING pathway by detecting the phosphorylation of key signaling proteins.
Materials:
-
Target cell line (e.g., THP-1 or MEFs)
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with an effective concentration of STING agonist-3 (e.g., 1-3 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Look for an increase in the phosphorylated forms of STING, TBK1, and IRF3 in treated samples compared to the untreated control.
References
- 1. invivogen.com [invivogen.com]
- 2. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of STING agonist-3 trihydrochloride for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STING agonist-3 trihydrochloride (also known as diABZI) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as diABZI or compound 3, is a potent, selective, and non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] It is a dimeric amidobenzimidazole (ABZI) that activates STING, leading to the induction of type-I interferons and other pro-inflammatory cytokines, which can elicit a powerful anti-tumor immune response.[2]
Q2: What is the reported solubility of this compound?
A2: The solubility of this compound can vary depending on the solvent. It has been reported to be water-soluble up to 2 mg/mL.[2] However, for higher concentrations required for in vivo studies, co-solvents are often necessary to achieve a clear solution and prevent precipitation.
Q3: What are the common administration routes for in vivo studies?
A3: this compound has been successfully administered in animal models through various routes, including intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.[3][4] The choice of administration route will depend on the specific experimental design and therapeutic goal.
Q4: How does STING agonist-3 activate the immune system?
A4: STING agonist-3 mimics the natural ligand of STING, cyclic GMP-AMP (cGAMP), to activate the STING pathway. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and moves to the nucleus to induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[5][6] This cascade initiates a potent innate immune response and promotes an adaptive anti-tumor response.
Troubleshooting Guide: Solubility and Formulation for In Vivo Studies
Issue: Precipitation or poor solubility of this compound in aqueous solutions.
This is a common challenge when preparing formulations for in vivo experiments. Below are several protocols and tips to improve solubility.
Quantitative Solubility Data
| Formulation | Achievable Concentration | Solution Appearance | Notes |
| Water | 2 mg/mL | Clear Solution | As reported by InvivoGen.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear Solution | A multi-step co-solvent system. Suitable for IV injection.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Suspended Solution | Requires sonication. Suitable for IP and oral administration.[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear Solution | An alternative for specific applications.[7] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for a Clear Solution
This protocol is recommended for achieving a clear solution for intravenous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution: First, prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution to the corresponding volume of PEG300. For a final solution of 10% DMSO and 40% PEG300, you would add 100 µL of the 20.8 mg/mL stock to 400 µL of PEG300 for a 1 mL final volume. Mix thoroughly.
-
Add Tween-80: To the DMSO/PEG300 mixture, add Tween-80 to a final concentration of 5% (e.g., 50 µL for a 1 mL final volume). Mix until the solution is homogeneous.
-
Add Saline: Finally, add saline to reach the final volume (e.g., 450 µL for a 1 mL final volume). The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Observation: The resulting solution should be clear. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
Note: It is recommended to prepare this working solution fresh on the day of use.[7]
Protocol 2: Formulation with SBE-β-CD for a Suspended Solution
This protocol is suitable for intraperitoneal or oral administration where a suspension is acceptable.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution: Prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Combine solutions: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix and Sonicate: Mix the solution thoroughly. This will likely result in a suspension. Use an ultrasonic bath to ensure a uniform suspension before administration.[7]
Visualizations
STING Signaling Pathway
Caption: Simplified STING signaling pathway upon activation by STING agonist-3 (diABZI).
Experimental Workflow for Solubilization
Caption: Workflow for preparing STING agonist-3 formulations for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
STING agonist-3 trihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of STING agonist-3 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A: The solid powder is stable under recommended storage conditions.[1] For optimal long-term stability, it should be stored at -20°C in an airtight container, protected from light and moisture.
Q2: What are the recommended storage conditions for stock solutions?
A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] The recommended storage duration depends on the temperature. When stored at -80°C, the stock solution is stable for up to 2 years, while at -20°C, it is stable for up to 1 year.[2]
Q3: In what solvents can I dissolve this compound?
A: this compound is soluble in DMSO. For example, a stock solution of 10 mM in DMSO can be prepared.[3] One supplier indicates a solubility of up to 40 mg/mL in DMSO.[4]
Q4: How should I prepare working solutions for in vitro and in vivo experiments?
A: For in vitro experiments, dilute the DMSO stock solution with an appropriate aqueous buffer or cell culture medium immediately before use. For in vivo experiments, it is recommended to prepare the formulation freshly on the day of use.[2][3] A suggested formulation involves a multi-step process with solvents like PEG300, Tween-80, and saline to ensure solubility and stability.[5]
Q5: Is this compound stable at room temperature?
A: The compound can be shipped at room temperature for short periods (less than 2 weeks).[1] However, for long-term storage, the recommended low-temperature conditions should be followed to ensure stability.
Storage and Stability Data
Solid Form Storage
| Storage Temperature | Duration | Notes |
| -20°C | 3 years[1][4] | Store in a dry, airtight container. |
| 4°C | 2 years[1][4] |
Stock Solution Storage
| Storage Temperature | Duration | Solvent | Notes |
| -80°C | 2 years[2] | DMSO | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 year[2] | DMSO | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation observed upon dilution of DMSO stock solution in aqueous buffer. | The compound has lower solubility in aqueous solutions. | 1. Increase the volume of the aqueous buffer. 2. Add a surfactant like Tween-80 to the buffer. 3. Gently warm the solution and/or use sonication to aid dissolution.[2][3] |
| Loss of compound activity in experiments. | 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles.[2] 3. Degradation of the compound. | 1. Prepare fresh stock solutions from the solid powder. 2. Ensure stock solutions are properly aliquoted and stored at -80°C. 3. Use freshly prepared working solutions for all experiments.[2][3] |
| Inconsistent experimental results. | 1. Inaccurate pipetting of viscous DMSO stock solution. 2. Incomplete dissolution of the compound. 3. Variability in formulation preparation for in vivo studies. | 1. Use positive displacement pipettes for accurate handling of DMSO solutions. 2. Visually inspect for complete dissolution before use. 3. Follow a standardized protocol for preparing in vivo formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: General Workflow for In Vitro STING Activation Assay
-
Cell Culture: Plate target cells (e.g., HEK293T cells co-transfected with STING and a luciferase reporter driven by an interferon-stimulated response element promoter) in a suitable multi-well plate and culture overnight.[3]
-
Compound Preparation: Thaw an aliquot of the 10 mM DMSO stock solution. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for STING pathway activation and reporter gene expression.
-
Assay Readout: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the EC50 value of the compound.
Visualizations
Caption: STING signaling pathway activation by STING agonist-3.
Caption: Workflow for in vitro experiments with STING agonist-3.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: STING Agonist-3 Trihydrochloride (diABZI)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING Agonist-3 Trihydrochloride, also known as diABZI.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (diABZI) is a potent, selective, and non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. It is a dimeric amidobenzimidazole (diABZI) compound designed to activate the STING signaling pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines. This activity makes it a promising candidate for immunotherapy in cancer and for antiviral therapies.
Q2: What are the known on-target effects of diABZI?
As a STING agonist, diABZI's primary on-target effects involve the activation of the STING pathway, resulting in:
-
Induction of Type I Interferons (IFN-α/β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1]
-
Activation of downstream signaling molecules such as TBK1 and IRF3.
-
Stimulation of an innate immune response that can lead to a subsequent adaptive immune response.
Q3: What are the potential off-target effects or toxicities associated with diABZI?
While diABZI is reported to be highly selective for STING, potential off-target effects and toxicities are critical considerations in experimental design. The most significant observed toxicities are often extensions of its potent on-target pharmacology.
-
Cytokine Storm: Excessive activation of the STING pathway can lead to a systemic inflammatory response, or cytokine storm, characterized by the overproduction of inflammatory cytokines.[2] This is a known risk with potent immune-stimulating agents.
-
T-cell Toxicity: Some STING agonists have been shown to be toxic to T-cells.[3] While specific data for diABZI's direct T-cell toxicity is limited, it is a potential concern to monitor.
-
Acute Respiratory Distress Syndrome (ARDS)-like symptoms: In preclinical mouse models, endotracheal administration of diABZI has been shown to induce acute lung inflammation, neutrophilic inflammation, and disruption of the respiratory barrier, resembling ARDS.[4] This is a critical consideration for studies involving pulmonary delivery.
-
PANoptosis: diABZI has been observed to induce PANoptosis, a form of inflammatory programmed cell death, in certain contexts.[4]
Q4: How selective is diABZI for STING over other kinases?
diABZI has demonstrated high selectivity for STING. At a concentration of 1 µM, it showed high selectivity when screened against a panel of over 350 kinases.[5][6]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with diABZI.
Issue 1: Unexpectedly High or Systemic Inflammatory Response
Symptoms:
-
Elevated levels of multiple pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in serum or culture supernatant beyond the expected range.
-
In vivo, signs of systemic inflammation such as weight loss, lethargy, or ruffled fur in animal models.
Potential Causes:
-
Dose too high: The potent nature of diABZI means that even small deviations from the optimal dose can lead to an exaggerated inflammatory response.
-
Route of administration: Systemic administration (e.g., intravenous) is more likely to cause a systemic inflammatory response compared to localized delivery (e.g., intratumoral).
-
High STING expression in non-target tissues: Off-target activation in tissues with high STING expression can contribute to systemic inflammation.
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to determine the optimal concentration that achieves the desired level of STING activation without inducing excessive inflammation.
-
Optimize Route of Administration: If possible, consider local delivery methods to concentrate the agonist at the site of interest and minimize systemic exposure.
-
Monitor Cytokine Levels: Routinely measure a panel of key inflammatory cytokines to monitor the immune response and identify the onset of a potential cytokine storm.
-
Consider STING Knockout/Knockdown Controls: In vitro, use cell lines with STING knocked out or knocked down to confirm that the observed inflammatory response is STING-dependent.
Issue 2: Inconsistent or Lack of STING Activation
Symptoms:
-
Low or no induction of Type I interferons (IFN-β) or other downstream target genes.
-
Lack of phosphorylation of STING, TBK1, or IRF3 in Western blot analysis.
Potential Causes:
-
Compound Instability: diABZI solutions may be unstable and should be freshly prepared.[7]
-
Low STING expression in the cell line or tissue: The level of STING expression can vary significantly between different cell types and tissues.
-
Incorrect dosage or administration: Errors in calculating the dose or improper administration can lead to insufficient compound exposure.
-
Cellular uptake issues: Although diABZI is cell-permeable, its uptake efficiency can vary.
Troubleshooting Steps:
-
Fresh Preparation of diABZI: Always prepare diABZI solutions fresh for each experiment from a solid stock.
-
Confirm STING Expression: Verify STING expression levels in your experimental model (cell line or tissue) by Western blot or qPCR.
-
Use a Positive Control: Include a positive control cell line known to have a robust response to STING agonists.
-
Optimize Delivery: For in vitro studies, ensure proper mixing and incubation times. For in vivo studies, verify the administration technique.
Data Presentation
Table 1: Summary of In Vitro Activity of diABZI
| Parameter | Species | Cell Type/Assay | EC50 | Reference |
| STING Agonism | Human | PBMCs | 130 nM | [7][8] |
| STING Agonism | Mouse | Not specified | 186 nM | [2] |
| IRF Pathway Activation | Human | THP-1 cells | 0.013 µM | [9] |
Table 2: Summary of Potential Off-Target Effects and Toxicities
| Effect/Toxicity | Experimental Model | Route of Administration | Key Findings | Reference |
| Acute Lung Inflammation | Mouse | Endotracheal | Induced neutrophilic inflammation and ARDS-like symptoms. | [4] |
| PANoptosis | In vitro/In vivo | Not specified | Can induce inflammatory cell death. | [4] |
| T-cell Cytotoxicity | In vitro (general STING agonists) | Not applicable | High concentrations of STING agonists can be toxic to T-cells. | [3] |
| Kinase Selectivity | In vitro panel | Not applicable | High selectivity against >350 kinases at 1 µM. | [5][6] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
Objective: To measure the activation of the STING pathway in response to diABZI in cultured cells.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
diABZI (this compound)
-
Cell culture medium and supplements
-
Reagents for RNA extraction and qPCR (for measuring IFN-β mRNA)
-
Antibodies for Western blotting (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like β-actin)
-
ELISA kit for IFN-β
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
diABZI Preparation: Prepare fresh serial dilutions of diABZI in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diABZI-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 24 hours).
-
Endpoint Analysis:
-
qPCR: Harvest cells, extract RNA, and perform reverse transcription followed by qPCR to measure the relative expression of the IFNB1 gene.
-
Western Blot: Lyse the cells, quantify protein concentration, and perform Western blot analysis to detect the phosphorylation of STING, TBK1, and IRF3.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.
-
Protocol 2: In Vivo Mouse Model of STING Activation
Objective: To assess the in vivo efficacy and systemic immune response to diABZI.
Materials:
-
In vivo grade diABZI
-
Tumor-bearing mice (e.g., CT26 tumor model in BALB/c mice)
-
Appropriate vehicle for in vivo administration (e.g., 40% PEG400 in saline)
-
Tools for tumor measurement and blood collection
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
diABZI Administration: Prepare the diABZI formulation and administer it to the mice via the desired route (e.g., intravenous, intratumoral).
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Pharmacodynamic Analysis:
-
At selected time points post-treatment, collect blood samples to measure systemic cytokine levels by ELISA or multiplex assay.
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Mandatory Visualizations
Caption: On-Target Signaling Pathway of diABZI.
Caption: Troubleshooting Inconsistent STING Activation.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STING Agonist-3 Trihydrochloride (diABZI) Dosage and Scheduling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of STING Agonist-3 Trihydrochloride, also known as diABZI. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the optimization of dosage and scheduling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is STING Agagonist-3 Trihydrochloride (diABZI) and how does it work?
A1: this compound (diABZI) is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Unlike natural cyclic dinucleotide (CDN) agonists, diABZI is designed for improved systemic activity.[3] It activates the STING pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA from pathogens or damaged cells.[4] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[1][5]
Q2: What is the recommended starting dose for in vivo studies?
A2: The optimal in vivo dose can vary depending on the tumor model, administration route, and experimental goals. However, published studies provide a good starting point. For intravenous (IV) administration in mice, doses ranging from 1.5 mg/kg to 3 mg/kg have been shown to be effective in inhibiting tumor growth.[3][6] For subcutaneous (SC) administration, a dose of 2.5 mg/kg has been used to induce a systemic immune response.[7] It is crucial to perform a dose-response study in your specific model to determine the optimal dose.
Q3: How should I formulate this compound for in vivo administration?
A3: Proper formulation is critical for the solubility and stability of diABZI. For intravenous administration, a common formulation involves dissolving the compound in DMSO first, then sequentially adding PEG300, Tween80, and finally sterile water or saline.[8] For subcutaneous injection, a formulation in a solution of DMSO and corn oil has been described.[8] It is important to note that solutions are often unstable and should be freshly prepared for each experiment.[6]
Q4: What are the common methods to assess STING pathway activation?
A4: STING pathway activation can be measured both in vitro and in vivo through several methods:
-
Phosphorylation of STING and IRF3: Western blotting to detect phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) is a direct indicator of pathway activation.[5]
-
Cytokine Production: Measuring the secretion of downstream cytokines, particularly IFN-β, TNF-α, and IL-6, using ELISA or multiplex assays is a robust method to quantify STING activation.[3][6]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-responsive genes like IFNB1, CXCL10, and ISG15 by RT-qPCR can also be used to assess pathway activation.[5]
Q5: I am not observing a significant anti-tumor effect. What are the potential reasons?
A5: Several factors could contribute to a lack of efficacy. See the troubleshooting section below for a more detailed guide. Potential reasons include suboptimal dosage or scheduling, inefficient delivery to the tumor microenvironment, or the development of adaptive resistance mechanisms. Some tumors may upregulate negative feedback regulators of the STING pathway or immune checkpoints like PD-L1 in response to STING activation.[9]
Data Presentation: In Vivo Dosage and Scheduling of this compound (diABZI)
| Animal Model | Administration Route | Dosage | Scheduling | Key Outcomes | Reference |
| BALB/c mice with CT-26 colorectal tumors | Intravenous (IV) | 3 mg/kg | Single dose | Systemic exposure with a half-life of 1.4 hours. | [6] |
| BALB/c mice with CT-26 colorectal tumors | Intravenous (IV) | 1.5 mg/kg | Three doses on days 1, 4, and 8 | Significant tumor growth inhibition and improved survival, with 8 out of 10 mice remaining tumor-free. | [3][6] |
| C57BL/6 mice | Subcutaneous (SC) | 2.5 mg/kg | Single dose | Induced secretion of IFN-β, IL-6, TNF, and CXCL1. | [7] |
| C57BL/6 mice with orthotopic EO771 breast tumors | Intravenous (IV) | 0.4 mg/kg | Single dose | Increased STING-driven gene expression in the tumor. | [10] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for STING Activation
This protocol describes how to determine the optimal concentration of this compound for activating the STING pathway in a specific cell line.
Materials:
-
Target cells (e.g., THP-1, mouse embryonic fibroblasts)
-
Complete cell culture medium
-
This compound (diABZI)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
ELISA kit for IFN-β (human or mouse)
-
Reagents for Western blotting (lysis buffer, antibodies for p-STING, STING, p-IRF3, IRF3, and a loading control)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that ensures 70-90% confluency on the day of treatment.
-
Agonist Preparation: Prepare a stock solution of diABZI in DMSO (e.g., 10 mM). From this stock, prepare a serial dilution of the agonist in cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 30 µM).[1]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of diABZI. Include a vehicle control (medium with the same concentration of DMSO as the highest agonist concentration).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (typically 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells in lysis buffer for Western blot analysis.
-
IFN-β ELISA: Quantify the concentration of IFN-β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Western Blotting: Perform Western blotting on the cell lysates to analyze the phosphorylation of STING and IRF3.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT-26, B16-F10)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound (diABZI)
-
Formulation reagents (DMSO, PEG300, Tween80, sterile saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Agonist Formulation and Administration: Prepare the diABZI formulation for the desired administration route (e.g., IV). Administer the agonist according to the planned dosage and schedule (e.g., 1.5 mg/kg IV on days 1, 4, and 8).[3] The control group should receive the vehicle solution.
-
Tumor Measurement and Survival: Continue to monitor tumor volume throughout the study. Record the survival of the mice.
-
Pharmacodynamic Analysis (Optional): At selected time points after treatment, tumors and spleens can be harvested to analyze immune cell infiltration (e.g., by flow cytometry) and cytokine levels.
Mandatory Visualizations
Signaling Pathway
Caption: STING signaling pathway activated by this compound (diABZI).
Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy study of diABZI.
Troubleshooting Guide
Caption: A decision tree for troubleshooting low STING activation in experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. STING agonist diABZI 3 | STING agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to STING Agonist Therapy
Disclaimer: The compound "STING agonist-3 trihydrochloride" does not correspond to a known, publicly documented therapeutic agent. This guide provides information based on well-characterized, synthetic STING (Stimulator of Interferon Genes) agonists and general principles of STING pathway activation and resistance. The troubleshooting advice and protocols are intended for a general audience of researchers, scientists, and drug development professionals working with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a STING agonist?
A1: STING agonists are designed to activate the STING signaling pathway, a crucial component of the innate immune system.[1][2] Under normal physiological conditions, the enzyme cGAS (cyclic GMP-AMP synthase) detects cytosolic DNA—a sign of viral infection or cellular damage—and synthesizes a second messenger called cGAMP (cyclic GMP-AMP).[2] cGAMP then binds to the STING protein located on the endoplasmic reticulum.[3][4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[3][4] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[3][4] Phosphorylated IRF3 then moves to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Synthetic STING agonists mimic the action of cGAMP, directly binding to and activating STING to initiate this downstream signaling cascade, ultimately leading to a robust anti-tumor immune response.[1]
Q2: My tumor model is not responding to the STING agonist. What are the potential reasons for this primary resistance?
A2: Primary resistance to STING agonist therapy can occur due to several factors inherent to the tumor or its microenvironment:
-
Loss-of-Function Mutations or Silencing of STING Pathway Components: The tumor cells themselves may have mutations or epigenetic silencing (e.g., methylation) of key genes in the STING pathway, such as STING1 (the gene encoding STING), TBK1, or IRF3.[5] This prevents the signaling cascade from being initiated, even in the presence of the agonist.
-
Immunologically "Cold" Tumor Microenvironment (TME): Some tumors lack significant immune cell infiltration.[5] Since a major part of the anti-tumor effect of STING agonists relies on activating immune cells like dendritic cells (DCs) and T cells, a "cold" TME can be a major barrier to efficacy.[5][6]
-
High Levels of cGAMP-degrading Enzymes: The enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) can degrade cGAMP and some cyclic dinucleotide-based STING agonists, preventing them from reaching and activating STING.[3][5][7]
-
PTEN Deficiency: Preclinical models have shown that loss of the tumor suppressor PTEN can abrogate STING pathway activation, leading to resistance.[8]
Q3: We observed initial tumor regression, but the tumors started to grow back despite continuous treatment. What causes this acquired resistance?
A3: Acquired resistance often develops as the tumor and its microenvironment adapt to the therapy. Key mechanisms include:
-
Upregulation of Immune Checkpoints: STING activation can lead to the upregulation of inhibitory immune checkpoint molecules, such as PD-L1, on tumor cells and immune cells.[3][5] This creates a negative feedback loop that dampens the anti-tumor T cell response.
-
Induction of Immunosuppressive Pathways: Chronic STING activation can paradoxically promote immunosuppressive pathways. For instance, it can increase the activity of indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2), which suppress T cell function and promote a regulatory environment.[9][10][11]
-
Negative Feedback Regulation of the STING Pathway: The STING pathway has several built-in negative feedback mechanisms to prevent excessive inflammation, including STING degradation via autophagy and lysosomal pathways.[3][7] Chronic exposure to an agonist may enhance these negative regulatory processes.
Q4: What are the most promising combination strategies to overcome resistance to STING agonist therapy?
A4: Combining STING agonists with other therapies is a key strategy to overcome resistance and enhance efficacy.[12] Promising combinations include:
-
Immune Checkpoint Inhibitors (ICIs): This is the most widely explored combination. STING agonists can turn "cold" tumors "hot" by increasing T cell infiltration, making them more susceptible to ICIs like anti-PD-1/PD-L1 antibodies.[6][13][14]
-
COX2 Inhibitors: As STING activation can induce COX2, which has immunosuppressive effects, combining STING agonists with COX2 inhibitors (like celecoxib) has been shown to synergistically enhance anti-tumor responses and lead to durable immunity in preclinical models.[9][10][15]
-
PARP Inhibitors (PARPi): In certain contexts, PARPi can cause DNA damage that leads to cytosolic DNA accumulation, thereby priming the STING pathway. This combination can be particularly effective in tumors with specific DNA repair deficiencies.[8]
-
Radiotherapy: Radiation therapy can induce DNA damage and the release of tumor antigens, which synergizes with the immune-stimulating effects of STING agonists.[7][12]
Troubleshooting Guides
Scenario 1: No or Low IFN-β Production In Vitro After Treatment
| Potential Cause | Troubleshooting Step | Rationale |
| Cell line has deficient STING pathway | 1. Test a positive control cell line: Use a cell line known to have a functional STING pathway (e.g., THP-1, certain macrophage lines).2. Perform baseline characterization: Use Western blot to check for the presence of key proteins (STING, TBK1, IRF3) in your experimental cell line. | Confirms that the lack of response is specific to your cell line and not a general issue with the agonist or assay. |
| Inefficient delivery of agonist | 1. Use a transfection reagent: For cyclic dinucleotide-based agonists, which are often negatively charged and membrane-impermeable, use a suitable transfection reagent to facilitate entry into the cytoplasm.[16]2. Test different concentrations: Perform a dose-response curve to ensure you are using an optimal concentration of the agonist. | Ensures the agonist can reach its cytosolic target, STING. |
| Agonist degradation | 1. Check agonist stability: Ensure the agonist has been stored correctly and has not undergone multiple freeze-thaw cycles.2. Use fresh dilutions: Prepare fresh dilutions of the agonist for each experiment from a concentrated stock. | Maintains the chemical integrity and activity of the compound. |
| Assay timing is not optimal | 1. Perform a time-course experiment: Measure IFN-β mRNA (by qRT-PCR) at early time points (e.g., 2, 4, 6, 8 hours) and secreted IFN-β protein (by ELISA) at later time points (e.g., 12, 24, 48 hours).[17] | IFN-β gene expression is an early event, while protein secretion and accumulation take longer. |
Scenario 2: Lack of In Vivo Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Step | Rationale |
| Poor pharmacokinetics/pharmacodynamics (PK/PD) | 1. Administer intratumorally: Direct intratumoral injection can bypass systemic clearance issues and achieve high local concentrations.[3]2. Consider a delivery vehicle: Formulations with nanoparticles, liposomes, or hydrogels can improve stability, tumor retention, and cellular uptake.[3][18] | Many early-generation STING agonists have poor drug-like properties, and local delivery is often more effective.[3] |
| Adaptive resistance mechanisms | 1. Analyze the TME post-treatment: Use flow cytometry or immunohistochemistry to check for upregulation of PD-L1, IDO, or an influx of regulatory T cells (Tregs) in the tumor.[9][11]2. Implement combination therapy: Based on the TME analysis, add a relevant combination agent, such as an anti-PD-1 antibody.[9][13] | STING activation can trigger immunosuppressive feedback loops that need to be addressed to achieve a durable response.[9][11] |
| Tumor model is non-immunogenic | 1. Assess baseline immune infiltration: Characterize the TME of untreated tumors to see if it is "hot" (T-cell infiltrated) or "cold".2. Test in a more immunogenic model: Compare efficacy in a model known to be responsive to immunotherapy (e.g., B16 melanoma, CT26 colon carcinoma). | The efficacy of STING agonists is highly dependent on the ability to amplify a pre-existing or induced anti-tumor immune response.[9] |
| STING agonist does not activate the host species' STING | 1. Confirm species specificity: Ensure the agonist is active against the STING variant of the animal model being used (e.g., some early agonists like DMXAA activate mouse STING but not human STING).[14] | Cross-species activity is not always guaranteed for STING agonists. |
Data Presentation
Table 1: Representative In Vivo Efficacy of STING Agonist Monotherapy vs. Combination Therapy
This table summarizes representative data from preclinical studies to illustrate common outcomes. Actual results will vary based on the model, agonist, and dosing regimen.
| Therapy Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Key Immune Cell Infiltration (Fold Change vs. Vehicle) |
| Vehicle Control | 0% | 0% | CD8+ T Cells: 1.0NK Cells: 1.0 |
| STING Agonist (Monotherapy) | 40-60% | 10-20% | CD8+ T Cells: 3-5NK Cells: 2-4 |
| Anti-PD-1 (Monotherapy) | 20-30% | 5-10% | CD8+ T Cells: 1.5-2NK Cells: 1.2-1.5 |
| STING Agonist + Anti-PD-1 | 80-95% | 60-80% | CD8+ T Cells: 10-15NK Cells: 5-8 |
| STING Agonist + COX2 Inhibitor | 75-90% | 50-70% | CD8+ T Cells: 8-12NK Cells: 4-6 |
Source: Data compiled and generalized from preclinical studies.[9][10][13][15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical STING signaling pathway activation.
Caption: Acquired resistance mechanisms to STING agonist therapy.
Caption: Logical workflow for troubleshooting STING agonist resistance.
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol is used to detect the phosphorylation of key signaling proteins (STING, TBK1, IRF3) as a direct measure of pathway activation.
1. Cell Lysis and Protein Quantification: a. Treat cells with the STING agonist for the desired time points (e.g., 0, 30, 60, 120 minutes). b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Normalize protein amounts (20-30 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls) overnight at 4°C. c. Wash the membrane 3x with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3x with TBST. f. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
Protocol 2: ELISA for Secreted Type I Interferon (IFN-β)
This protocol quantifies the primary cytokine produced as a result of STING pathway activation.
1. Sample Collection: a. Plate cells and allow them to adhere overnight. b. Treat cells with the STING agonist or vehicle control for 24 hours. c. Collect the cell culture supernatant and centrifuge to remove any cellular debris.
2. ELISA Procedure: a. Use a commercially available IFN-β ELISA kit (e.g., from human or mouse, depending on the sample origin). b. Follow the manufacturer's instructions precisely. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Adding standards and samples to the wells and incubating. iii. Washing the wells. iv. Adding a detection antibody. v. Washing the wells. vi. Adding an enzyme conjugate (e.g., streptavidin-HRP). vii. Washing the wells. viii. Adding a substrate solution (e.g., TMB) and incubating until color develops. ix. Adding a stop solution.
3. Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Flow Cytometry for Immune Cell Profiling in the TME
This protocol is for analyzing changes in immune cell populations within a tumor following in vivo treatment.
1. Tumor Digestion and Single-Cell Suspension: a. Excise tumors from treated and control animals. b. Mince the tumors into small pieces and place them in a digestion buffer containing enzymes like collagenase and DNase. c. Incubate at 37°C with agitation for 30-60 minutes. d. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. e. Lyse red blood cells using an ACK lysis buffer. f. Wash the cells with FACS buffer (PBS + 2% FBS).
2. Antibody Staining: a. Count the cells and aliquot approximately 1-2 million cells per staining tube. b. Stain for cell viability using a live/dead stain to exclude dead cells from the analysis. c. Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding. d. Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80, PD-L1) and incubate on ice, protected from light.
3. Data Acquisition and Analysis: a. Wash the cells twice with FACS buffer. b. Resuspend the cells in FACS buffer for acquisition on a flow cytometer. c. Acquire data, ensuring a sufficient number of events are collected. d. Analyze the data using flow cytometry software. Gate on live, singlet, CD45+ cells to identify hematopoietic cells, and then further gate on specific immune subsets to quantify their abundance and phenotype.
References
- 1. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 7. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcf.org [pcf.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 13. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
- 14. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bioengineer.org [bioengineer.org]
Technical Support Center: Nanoparticle Delivery of STING Agonist-3 Trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the use of nanoparticle delivery systems with STING Agonist-3 Trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is a nanoparticle delivery system necessary for STING agonists?
A1: Free STING agonists, such as cyclic dinucleotides (CDNs), face significant challenges in clinical application. They exhibit poor membrane permeability, making it difficult to reach the cytosolic STING protein.[1] Additionally, they are susceptible to rapid enzymatic degradation and systemic clearance, leading to low bioavailability and potential off-target effects.[2][3][4] Nanoparticle encapsulation protects the agonist from degradation, enhances its stability, prolongs circulation time, and facilitates cellular uptake and delivery to target immune cells or tumor tissues.[2][3][5][6]
Q2: What are the critical physicochemical characteristics of nanoparticles for effective STING agonist delivery?
A2: Key parameters to optimize include particle size, surface charge, and drug loading efficiency.
-
Size: Nanoparticles typically ranging from 50 to 200 nm are effective for accumulating in tumor tissues via the enhanced permeability and retention (EPR) effect.
-
Surface Charge: A neutral or slightly negative surface charge can help reduce non-specific uptake by healthy tissues and prolong circulation time. Cationic lipids are often used in formulations to facilitate interaction with the negatively charged STING agonist and aid in endosomal escape.[7]
-
Drug Loading & Encapsulation Efficiency: High loading and encapsulation efficiencies are crucial for delivering a therapeutically relevant dose of the STING agonist.
Q3: Which cell lines are recommended for in vitro testing of STING pathway activation?
A3: The human monocytic cell line THP-1 is widely used and considered a robust model for assessing STING activation.[8] Upon differentiation into macrophage-like cells, they express all the necessary components of the cGAS-STING pathway. Other suitable cell lines include mouse macrophage lines like RAW 264.7 or bone marrow-derived dendritic cells (BMDCs), which are key antigen-presenting cells (APCs).[9]
Q4: What is the primary downstream indicator of successful STING pathway activation?
A4: The production and secretion of Type I interferons, particularly Interferon-beta (IFN-β), is the hallmark of STING pathway activation.[8][10] Measuring IFN-β levels in cell culture supernatants via ELISA is a common and reliable method to quantify the potency of a STING agonist formulation.[8][11] Other indicators include the phosphorylation of key signaling proteins like STING, TBK1, and IRF3, which can be assessed by Western blot.[12]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (%EE) of STING Agonist
| Potential Causes | Recommended Solutions |
| Poor interaction between agonist and nanoparticle matrix. | STING agonists are often hydrophilic and negatively charged.[4] For lipid-based nanoparticles (LNPs), include a cationic/ionizable lipid in the formulation to promote electrostatic interaction.[7] For polymeric nanoparticles, select polymers with functional groups that can interact with the agonist. |
| Suboptimal formulation process. | Optimize parameters such as the ratio of agonist to carrier material, mixing speed, and solvent/antisolvent selection during nanoprecipitation or self-assembly methods.[13][14] |
| Agonist degradation during formulation. | Ensure the pH and temperature of the formulation process are compatible with the stability of this compound. Avoid harsh organic solvents where possible. |
| Inaccurate measurement. | Ensure complete separation of free agonist from the nanoparticles before quantification. Use a validated analytical method (e.g., HPLC) for accurate measurement of the free and encapsulated drug. |
Problem 2: Nanoparticle Aggregation or Instability in Biological Media
| Potential Causes | Recommended Solutions |
| Unfavorable surface charge. | Highly charged nanoparticles can aggregate in high-ionic-strength solutions like cell culture media or PBS. |
| Protein corona formation. | Proteins in serum-containing media can bind to the nanoparticle surface, leading to aggregation and altered biological identity. |
| Solution. | Incorporate a "stealth" coating, such as polyethylene (B3416737) glycol (PEG), onto the nanoparticle surface. PEGylation provides steric hindrance that reduces protein binding and improves colloidal stability.[15] |
Problem 3: Low In Vitro STING Activation (e.g., Low IFN-β Secretion)
| Potential Causes | Recommended Solutions |
| Inefficient cellular uptake of nanoparticles. | Characterize nanoparticle uptake using flow cytometry or confocal microscopy with fluorescently labeled particles.[16][17][18] Modify nanoparticle surface properties (e.g., by adding targeting ligands) to enhance uptake by the target cell type. |
| Failure of endosomal escape. | The STING agonist must reach the cytosol to activate the pathway.[19] Formulate nanoparticles with materials known to facilitate endosomal escape, such as ionizable lipids that become positively charged in the acidic endosome, leading to membrane disruption. |
| Low dose of delivered agonist. | Confirm the encapsulation efficiency and calculate the precise concentration of the encapsulated agonist being delivered to the cells. Perform a dose-response study to determine the EC50 value.[8] |
| Cell line is unresponsive or has low STING expression. | Confirm STING expression in your chosen cell line via Western blot or qPCR. Use a positive control, such as free 2'3'-cGAMP, to verify that the cellular machinery is functional.[8] |
Quantitative Data Summary
The following tables summarize typical quantitative data for STING agonist nanoparticle formulations based on published literature.
Table 1: Physicochemical Properties of STING Agonist-Loaded Nanoparticles
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipid Nanoparticles (LNPs) | 80 - 150 | < 0.2 | -5 to +20 | 80 - 95% | [7][20][21] |
| Polymeric (e.g., PBAE) | 100 - 200 | < 0.3 | +10 to +40 | 70 - 90% | [19] |
| Mesoporous Silica (bMSN) | ~80 | N/A | N/A | > 90% | [22] |
Table 2: In Vitro Potency of STING Agonists
| STING Agonist | Cell Line | Readout | EC50 Value | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 µM | [8] |
| 2'3'-cGAMP | THP-1 Cells | IFN-β Secretion | ~124 µM | [8] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 Cells | IFN-β Secretion | ~39.7 µM | [8] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 Cells | IFN-β Secretion | ~10.5 µM | [8] |
Visualized Pathways and Workflows
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to gene transcription.
Caption: A typical experimental workflow for developing STING agonist nanoparticles.
Caption: A decision tree for troubleshooting low in vitro STING activation.
Detailed Experimental Protocols
Protocol 1: Nanoparticle Characterization
1.1 Measurement of Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or PBS to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Data Acquisition: Perform at least three measurements per sample. The instrument software will report the Z-average diameter (size) and the PDI, which indicates the breadth of the size distribution. A PDI < 0.3 is generally considered acceptable for nanoparticle formulations.
1.2 Measurement of Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension in 10 mM NaCl or a similar low-ionic-strength buffer. Deionized water can be used but may not be representative of physiological conditions.
-
Instrument Setup: Use an instrument capable of electrophoretic light scattering.
-
Measurement: Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Data Acquisition: The instrument applies an electric field and measures the velocity of the particles. This is used to calculate the zeta potential. Perform at least three measurements. The value provides an indication of the surface charge and colloidal stability.
1.3 Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Centrifuge the nanoparticle suspension using an ultracentrifuge or a centrifugal filter device with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing the free STING agonist to pass through.
-
Quantification of Free Drug: Collect the filtrate/supernatant. Measure the concentration of the free STING agonist in this fraction using a pre-validated HPLC method or UV-Vis spectrophotometry.
-
Calculation:
-
Total Drug = Initial amount of STING agonist added during formulation.
-
Free Drug = Amount of STING agonist measured in the supernatant.
-
%EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
Protocol 2: In Vitro Cellular Uptake by Flow Cytometry
This protocol assumes the use of a fluorescently labeled nanoparticle formulation.
-
Cell Seeding: Seed cells (e.g., THP-1 macrophages) in a 24-well plate at a density of 2-5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at the desired concentration. Include an untreated control group (cells only) and a positive control if available.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C and 5% CO2.[17]
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using a gentle method like trypsinization or cell scraping.
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in FACS buffer (PBS with 1% FBS).
-
Analyze the cells using a flow cytometer, exciting with the appropriate laser for your fluorophore.
-
Use the untreated control cells to set the baseline fluorescence gate.
-
Quantify uptake by measuring either the percentage of fluorescently positive cells or the median fluorescence intensity (MFI) of the cell population.[16][18]
-
Protocol 3: Quantification of STING Pathway Activation via IFN-β ELISA
-
Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA) or another appropriate cell line in a 96-well plate at a density of 5 x 10^5 cells/well.[11]
-
Treatment: Add nanoparticle formulations containing the STING agonist at various concentrations to the wells. Include a vehicle control (nanoparticles without agonist) and a positive control (e.g., free 2'3'-cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[8][11]
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. Supernatants can be used immediately or stored at -80°C.[11]
-
ELISA Procedure:
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions (e.g., using a conventional sandwich ELISA kit).[8][11]
-
Briefly, add standards and supernatants to the pre-coated plate, incubate, wash, add detection antibody, incubate, wash, add substrate, and stop the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm. Generate a standard curve using the known concentrations of the IFN-β standards. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.[11] The results will quantify the level of STING pathway activation.
References
- 1. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 19. Biodegradable STING agonist nanoparticles for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Minimizing Systemic Toxicity of STING Agonist-3 Trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the systemic toxicity of STING agonist-3 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential systemic toxicities?
A1: this compound, also known as diABZI, is a potent, non-nucleotide small molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system that, when activated, can lead to potent anti-tumor immune responses.[2] However, systemic administration of STING agonists can lead to indiscriminate activation of the immune system, resulting in systemic toxicities.[3] The primary concern is the induction of a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines such as TNF-α, IL-6, and Type I interferons (IFN-α/β).[4][5] This can lead to systemic inflammation, weight loss, and other adverse effects.[6]
Q2: What are the primary strategies to minimize the systemic toxicity of this compound?
A2: The main strategies to mitigate systemic toxicity focus on limiting the systemic exposure of the STING agonist and directing it to the target tissue, such as the tumor microenvironment. These strategies include:
-
Intratumoral Administration: Direct injection of the STING agonist into the tumor can achieve high local concentrations with minimal systemic exposure.[7] However, this approach is limited to accessible tumors.
-
Targeted Delivery Systems: Encapsulating or conjugating the STING agonist to a delivery vehicle can improve its pharmacokinetic profile and promote accumulation in the tumor.[8][9] Common delivery systems include:
-
Liposomes: These lipid-based nanoparticles can encapsulate hydrophilic drugs like STING agonists, protecting them from degradation and facilitating their delivery to tumor cells and immune cells within the tumor microenvironment.[10][11]
-
Nanoparticles: Polymeric nanoparticles can also be used to encapsulate STING agonists, offering tunable drug release profiles and the potential for surface modification for active targeting.[10]
-
Antibody-Drug Conjugates (ADCs): Covalently linking the STING agonist to a monoclonal antibody that targets a tumor-specific antigen allows for highly specific delivery to cancer cells.[4][12]
-
Q3: How does targeted delivery reduce systemic cytokine induction?
A3: Targeted delivery systems are designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by active targeting of tumor-associated antigens. This localized delivery ensures that the STING agonist primarily activates the immune cells within the tumor microenvironment, leading to a localized anti-tumor immune response. By minimizing the concentration of the STING agonist in systemic circulation and healthy tissues, off-target activation of the STING pathway is reduced, resulting in significantly lower levels of circulating pro-inflammatory cytokines.[4]
Troubleshooting Guides
Problem: Significant body weight loss observed in mice after systemic administration of free this compound.
-
Possible Cause: High systemic exposure leading to a cytokine storm and systemic inflammation.
-
Solution:
-
Reduce the Dose: Perform a dose-titration study to identify the maximum tolerated dose (MTD) for systemic administration of the free agonist.
-
Switch to a Targeted Delivery System: Encapsulate this compound in liposomes or nanoparticles, or conjugate it to a tumor-targeting antibody (ADC). This will reduce systemic exposure and associated toxicity.[4][10]
-
Consider Intratumoral Administration: If the tumor model allows, switch to intratumoral injection to localize the drug effect.[7]
-
Problem: Low in vivo efficacy with no significant tumor regression despite observing in vitro activity.
-
Possible Cause:
-
Poor Pharmacokinetics: The free STING agonist may be rapidly cleared from circulation, preventing it from reaching the tumor at therapeutic concentrations.
-
Degradation: The agonist may be degraded by enzymes in the blood.
-
-
Solution:
-
Utilize a Delivery System: Encapsulating the agonist in liposomes or nanoparticles can protect it from degradation and prolong its circulation half-life, leading to increased tumor accumulation.[10][13]
-
Confirm Target Engagement: Use a fluorescently labeled version of the agonist or delivery system to confirm its accumulation in the tumor tissue via in vivo imaging or ex vivo tissue analysis.
-
Problem: Difficulty in formulating a stable this compound-loaded delivery system.
-
Possible Cause:
-
Incompatible Formulation Components: The choice of lipids, polymers, or linkers may not be optimal for the physicochemical properties of this compound.
-
Inefficient Encapsulation/Conjugation: The method used for loading the drug into the delivery system may be inefficient.
-
-
Solution:
-
Optimize Formulation: Refer to established protocols for formulating similar small molecules. For liposomes, experiment with different lipid compositions and loading methods (e.g., thin-film hydration, ethanol (B145695) injection). For ADCs, explore different linker chemistries (e.g., cleavable vs. non-cleavable) and conjugation methods.[8][12]
-
Characterize the Formulation: Thoroughly characterize the size, charge, drug loading efficiency, and stability of your formulation using techniques like dynamic light scattering (DLS), zeta potential measurement, and high-performance liquid chromatography (HPLC).
-
Data Presentation
Table 1: Comparison of Systemic Cytokine Induction by Free vs. Antibody-Drug Conjugate (ADC) STING Agonist in Mice
| Cytokine | Free STING Agonist (pg/mL) | STING Agonist ADC (pg/mL) | Fold Reduction with ADC |
| IFN-β | ~10,000 | <1,000 | >10x |
| TNF-α | ~5,000 | <500 | >10x |
| IL-6 | ~20,000 | <2,000 | >10x |
Data are approximations based on graphical representations from preclinical studies and are intended for comparative purposes.[4]
Table 2: In Vivo Tolerability of Free vs. Formulated STING Agonist in Mice
| Formulation | Administration Route | Dose | Observation |
| Free STING Agonist | Intravenous | High | Significant body weight loss |
| STING Agonist ADC | Intravenous | Equivalent Payload | No significant body weight loss |
| Free cGAMP | Intravenous | High | No significant body weight loss |
| cGAMP Nanoparticle | Intravenous | Equivalent Payload | No significant body weight loss |
Qualitative summary from preclinical studies.[6][10]
Experimental Protocols
1. Preparation of STING Agonist-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of a cationic lipid like DOTAP, a helper lipid like DOPE, and a PEGylated lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution containing the this compound at a desired concentration. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to multiple extrusions through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated STING agonist by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, polydispersity index, zeta potential, encapsulation efficiency, and drug concentration.
2. General Workflow for Synthesis of a STING Agonist Antibody-Drug Conjugate (ADC)
This protocol outlines a general strategy for conjugating a diABZI-based STING agonist to an antibody via a cleavable linker.
-
Functionalization of the STING Agonist:
-
Synthesize a derivative of this compound (diABZI) that incorporates a reactive handle for linker attachment. A common strategy is to modify the 7-position of the benzimidazole (B57391) ring.
-
Attach a cleavable linker, such as a cathepsin-cleavable valine-citrulline-p-aminobenzyl (PAB) linker, to the functionalized STING agonist.[8]
-
The terminus of the linker should contain a reactive group for conjugation to the antibody, such as a maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester.
-
-
Antibody Modification (for Cysteine Conjugation):
-
Selectively reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The number of accessible thiols can be controlled by the stoichiometry of the reducing agent.
-
-
Conjugation Reaction:
-
React the reduced antibody with the linker-STING agonist payload. If the linker has a maleimide group, it will react with the free thiols on the antibody to form a stable thioether bond.
-
The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure optimal conjugation and stability of the antibody.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted payload and antibody using techniques like size exclusion chromatography or hydrophobic interaction chromatography.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as UV-Vis spectroscopy, mass spectrometry, and size exclusion chromatography are commonly used.[12]
-
Mandatory Visualizations
Caption: The STING signaling pathway activated by cytosolic dsDNA or a STING agonist.
Caption: Workflow for minimizing systemic toxicity via targeted delivery systems.
Caption: A troubleshooting guide for high systemic toxicity with STING agonist-3.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nanomaterial-encapsulated STING agonists for immune modulation in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer [insight.jci.org]
- 9. Systemic Delivery of a STING Agonist-Loaded Positively Charged Liposome Selectively Targets Tumor Immune Microenvironment and Suppresses Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-3 Trihydrochloride (diABZI) In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STING agonist-3 trihydrochloride, also known as diABZI, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (diABZI) is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Unlike natural STING agonists like cGAMP, diABZI is a synthetic dimeric amidobenzimidazole that directly binds to the STING protein.[1][3] This binding induces a conformational change in STING, leading to its activation and the initiation of a downstream signaling cascade.[1] This cascade involves the phosphorylation of TBK1 and IRF3, ultimately resulting in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[2][4]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO.[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10 mM).[6][7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your assay is low (typically <0.5%). Some sources suggest that aqueous solutions are unstable and should be freshly prepared.[5]
Q3: What are the typical effective concentrations for in vitro assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, EC50 values for IFN-β induction in human peripheral blood mononuclear cells (PBMCs) have been reported to be around 130 nM.[2][8] For many in vitro assays, a concentration range of 0.1 µM to 10 µM is a good starting point for a dose-response experiment.[9][10]
Q4: Which cell lines are suitable for in vitro assays with this agonist?
A4: A variety of cell lines can be used, provided they express functional STING. Commonly used cell lines include human monocytic THP-1 cells (often used with reporter genes for IRF or NF-κB activity), HEK293T cells engineered to express STING, and various cancer cell lines such as melanoma and pancreatic cancer lines.[1][6][9] It is crucial to verify STING expression in your chosen cell line, as some cancer cell lines have been shown to have low or absent STING expression.[9]
Q5: What are the common readouts to measure STING activation?
A5: STING activation can be assessed through several methods:
-
IFN-β production: Measured by ELISA from the cell culture supernatant.[11]
-
Phosphorylation of STING pathway proteins: Detected by Western blot for phosphorylated STING (p-STING), p-TBK1, and p-IRF3.[12][13]
-
Reporter gene assays: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[6][7]
-
Gene expression analysis: Quantifying the mRNA levels of STING-dependent genes like IFNB1 and CXCL10 using RT-qPCR.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low STING activation (e.g., low IFN-β production) | Compound inactivity: Improper storage or handling leading to degradation. | - Use a fresh aliquot of the compound. - Prepare fresh dilutions from the stock solution for each experiment. |
| Low STING expression in the cell line: The chosen cell line may not express sufficient levels of STING. | - Verify STING expression in your cell line by Western blot or RT-qPCR. - Use a positive control cell line known to respond to STING agonists (e.g., THP-1). | |
| Suboptimal compound concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 30 µM).[1] | |
| Incorrect timing of measurement: The peak response may have been missed. | - Perform a time-course experiment to determine the optimal incubation time for your specific readout (e.g., 6, 12, 24 hours). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health. | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inconsistent compound preparation: Variability in dissolving and diluting the agonist. | - Follow a standardized protocol for preparing stock and working solutions. - Ensure complete dissolution of the compound in DMSO before further dilution. | |
| Assay variability: Inconsistent incubation times, antibody dilutions, or reagent preparation. | - Standardize all assay parameters and include appropriate positive and negative controls in every experiment. | |
| High background signal in control wells | Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways. | - Regularly test cell cultures for mycoplasma contamination. - Use sterile techniques and filtered reagents. |
| DMSO toxicity: High concentrations of DMSO can induce stress responses in cells. | - Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (ideally ≤0.5%). | |
| Unexpected cytotoxicity | High compound concentration: The agonist may induce apoptosis or other forms of cell death at high concentrations.[15][16] | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. - Lower the concentration of the agonist used in your experiments. |
| Cell line sensitivity: Some cell lines may be more sensitive to STING-induced cell death. | - Choose a different cell line that may be less sensitive. - Investigate markers of apoptosis (e.g., cleaved caspase-3) by Western blot.[12] |
Experimental Protocols
General Protocol for In Vitro STING Activation Assay
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., THP-1 reporter cells) in the appropriate complete medium.
-
Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare serial dilutions of the agonist in pre-warmed complete cell culture medium to achieve the desired final concentrations. Remember to account for the volume of the dilutions to be added to the wells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add the prepared dilutions of the STING agonist to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest agonist concentration) and a positive control if available.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Readout:
-
For IFN-β ELISA:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the amount of secreted IFN-β.
-
-
For Western Blot:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against p-STING, p-TBK1, p-IRF3, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).
-
-
For Reporter Gene Assay:
-
Follow the manufacturer's protocol for the specific reporter assay system (e.g., luciferase assay). This typically involves lysing the cells and adding a substrate to measure the reporter protein activity.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| pEC50 (in-cell STING activation) | 7.5 | HEK293T with STING expression | [6][7] |
| pIC50 (FRET binding assay) | 9.5 | Human STING C-terminal domain | [6][7] |
| EC50 (IFN-β secretion) | ~130 nM | Human PBMCs | [2][8] |
| EC50 (IFN-β secretion) | ~186 nM | Mouse cells | [8] |
| Typical in vitro concentration range | 0.01 - 30 µM | General | [1] |
| Solubility in DMSO | ≥ 41.67 mg/mL | [7] |
Visualizations
Caption: STING signaling pathway activated by STING agonist-3 (diABZI).
References
- 1. invivogen.com [invivogen.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
STING agonist-3 trihydrochloride degradation and metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-3 trihydrochloride (also known as diABZI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Unlike cyclic dinucleotide (CDN) agonists, its non-nucleotide structure contributes to improved metabolic stability and bioavailability.[2] It activates the STING pathway, leading to the phosphorylation of TBK1 and IRF3, which in turn induces the production of type I interferons and other pro-inflammatory cytokines. This robust immune response makes it a promising candidate for cancer immunotherapy.
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of the compound.
-
Storage of solid compound: The solid trihydrochloride salt should be stored at -20°C for long-term stability (up to 3 years).[3]
-
Storage of stock solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[3] Note that some sources indicate that solutions are unstable and should be freshly prepared.[4]
-
Handling: The compound is a crystalline solid.[5] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid compound and its solutions. Work in a well-ventilated area.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL.[5] It is also reported to be soluble in water at 2 mg/ml.[2] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 are often required.[3][6]
Q4: What is the expected stability of this compound in experimental conditions?
As a non-nucleotide STING agonist, this compound is designed to have greater stability compared to natural CDN agonists, which are susceptible to enzymatic degradation.[7] One study in BALB/c mice reported a half-life of 1.4 hours after intravenous administration.[4][8] However, stability can be influenced by the specific experimental conditions, including pH and the presence of metabolic enzymes. It is recommended to perform stability tests under your specific assay conditions.
Q5: Are there known metabolites of this compound?
Specific metabolic pathways and breakdown products for this compound are not extensively detailed in publicly available literature. Generally, drug metabolism can involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. To identify potential metabolites in your experimental system, LC-MS-based metabolite identification studies are recommended.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly (solid at -20°C, aliquoted stock solutions at -80°C). - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Verify the stability of the compound in your specific cell culture media or assay buffer over the time course of your experiment. |
| Incorrect Compound Concentration | - Confirm the accuracy of your stock solution concentration. - Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. The reported EC50 for human STING is 130 nM.[8][9] |
| Cell Line Issues | - Confirm that your cell line expresses STING at sufficient levels. - Use a positive control, such as 2'3'-cGAMP, to verify that the STING pathway is functional in your cells. - Ensure cells are healthy and within a low passage number. |
| Assay-Specific Problems | - Western Blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer. - Reporter Assay: Check the transfection efficiency of your reporter constructs. - ELISA: Verify the quality of your ELISA kit and the stability of your analyte in the collected samples. |
Issue 2: Poor Solubility or Precipitation in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Although reported to have some water solubility, the trihydrochloride salt may still have limited solubility in certain buffers. - Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low and compatible with your cells (typically <0.5%). |
| pH Effects | - The pH of your buffer can affect the solubility of the compound. Test a range of physiologically relevant pH values if precipitation is an issue. |
| Buffer Composition | - High salt concentrations or the presence of certain ions in your buffer could potentially lead to precipitation. Try simplifying your buffer composition if possible. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
1. Materials:
-
This compound
-
Liver microsomes (human, mouse, rat, etc.)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) with an internal standard for reaction quenching
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound working solution (pre-diluted from the stock to the desired final concentration).
-
Immediately start the reaction by adding the NADPH regenerating system. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining concentration of this compound at each time point using a calibration curve.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration used in the assay.
Protocol 2: Metabolite Identification using LC-MS
This protocol outlines a general approach for identifying potential metabolites.
1. Sample Preparation:
-
Use samples from the in vitro metabolic stability assay (or from in vivo studies, such as plasma or urine).
-
Concentrate the samples if necessary to increase the abundance of low-level metabolites.
2. LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Develop a liquid chromatography method that provides good separation of the parent compound from potential metabolites.
-
Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation patterns of potential metabolites).
3. Data Processing and Identification:
-
Use metabolite identification software to search for potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) of the parent compound.
-
Compare the MS/MS fragmentation pattern of the parent compound with those of the potential metabolites to confirm structural similarities.
-
Accurate mass measurements will help in determining the elemental composition of the metabolites.
Data Presentation
Table 1: Representative In Vitro Metabolic Stability Data
| Species | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Mouse | 20 | 34.7 |
| Rat | 35 | 19.8 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: Potential Metabolites of a Non-Nucleotide Small Molecule (Illustrative)
| Metabolite ID | Proposed Biotransformation | Mass Shift |
| M1 | Mono-hydroxylation | +16 Da |
| M2 | Di-hydroxylation | +32 Da |
| M3 | N-dealkylation | -28 Da |
| M4 | Glucuronide Conjugation | +176 Da |
| M5 | Sulfation | +80 Da |
Note: This table provides a hypothetical list of potential metabolites and is for illustrative purposes. Actual metabolites of this compound would need to be determined experimentally.
Visualizations
Caption: STING Signaling Pathway Activation.
Caption: In Vitro Metabolic Stability Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Buy diABZI STING agonist-1 (trihydrochloride) (EVT-12602257) [evitachem.com]
- 6. diABZI STING agonist-1 trihydrochloride | STING Agonist | TargetMol [targetmol.com]
- 7. Exploring nucleotide and non-nucleotide cGAS-STING agonists: Therapeutic applications and future directions in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing STING Agonist-3 Trihydrochloride Efficacy in "Cold" Tumors
Welcome to the technical support center for researchers utilizing STING agonist-3 trihydrochloride to enhance anti-tumor immunity, particularly in immunologically "cold" tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound, also known as diABZI, is a selective, non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] In "cold" tumors, which are characterized by a lack of T-cell infiltration, STING activation is a key strategy to initiate an anti-tumor immune response.[3] Upon binding to the STING protein, located on the endoplasmic reticulum, it triggers a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[4][5] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][5][6] This cascade of events helps to convert "cold" tumors into "hot," T-cell-inflamed tumors by promoting dendritic cell (DC) maturation, enhancing antigen presentation, and recruiting cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[3][7]
2. Why am I observing low or no STING pathway activation in my in vitro experiments?
Several factors can contribute to low or no STING activation. Refer to the troubleshooting guide below for a more detailed breakdown. Common reasons include:
-
Low STING Expression: The cell line you are using may have low endogenous expression of STING.
-
Inefficient Agonist Delivery: this compound, like many STING agonists, is hydrophilic and may not efficiently cross the cell membrane to reach the cytosolic STING protein.[8]
-
Agonist Degradation: Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Suboptimal Assay Conditions: The concentration of the agonist, incubation time, and cell density can all impact the observed activation.
3. My in vivo experiments with this compound are showing limited efficacy or high toxicity. What should I consider?
Challenges in in vivo studies are common. Here are some key points to consider:
-
Pharmacokinetics and Delivery: Systemic administration can lead to rapid clearance and potential off-target toxicity.[9] Intratumoral injection is often preferred to concentrate the agonist at the tumor site.[8] Formulation with delivery vehicles like nanoparticles or liposomes can improve tumor retention and cellular uptake.
-
Tumor Microenvironment: The immunosuppressive nature of the "cold" tumor microenvironment can counteract the effects of STING agonism. Combination therapies may be necessary to overcome these hurdles.
-
Dosing and Schedule: The dose and frequency of administration are critical. High doses may lead to T-cell apoptosis, while a well-optimized regimen can promote a durable anti-tumor response.[10]
4. What are the best strategies to enhance the efficacy of this compound in "cold" tumors?
Combining this compound with other immunotherapies is a promising approach.[11] Preclinical studies have shown synergistic effects with:
-
Immune Checkpoint Inhibitors (ICIs): STING activation can upregulate PD-L1 expression on tumor cells, making them more susceptible to anti-PD-1/PD-L1 therapy.[3][8]
-
Radiotherapy: Radiation can induce DNA damage and the release of cytosolic DNA, which naturally activates the cGAS-STING pathway, potentially sensitizing tumors to STING agonists.[11]
-
Other Immunomodulators: Combining with agents that target other aspects of the immune response, such as IDO inhibitors or co-stimulatory receptor agonists, has shown promise in preclinical models.[12][13]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| Low or no IFN-β secretion | 1. Low STING expression in the cell line.2. Inefficient delivery of the agonist into the cytoplasm.3. Degradation of the STING agonist.4. Suboptimal agonist concentration or incubation time. | 1. Screen different cell lines for STING expression (e.g., THP-1, mouse embryonic fibroblasts).2. Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate delivery.3. Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles.4. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| High background signal in control wells | 1. Mycoplasma contamination activating innate immune pathways.2. Constitutive STING pathway activation in the cell line. | 1. Regularly test cell cultures for mycoplasma contamination.2. Use a STING-deficient cell line as a negative control to confirm specificity. |
| Inconsistent results between experiments | 1. Variation in cell density or passage number.2. Inconsistent agonist preparation or handling. | 1. Maintain a consistent cell seeding density and use cells within a defined low passage number range.2. Prepare fresh agonist dilutions from a validated stock solution for each experiment. |
| High cell toxicity/death | 1. Excessive STING activation leading to apoptosis.2. Off-target effects of the compound or delivery vehicle. | 1. Reduce the concentration of the STING agonist.2. Include a vehicle-only control to assess the toxicity of the delivery reagent. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Limited anti-tumor efficacy | 1. Poor bioavailability and rapid clearance of the agonist.2. Insufficient STING activation in the tumor microenvironment.3. Strong immunosuppressive tumor microenvironment. | 1. Consider intratumoral administration or formulation with a delivery system (e.g., nanoparticles, liposomes) to improve tumor retention.2. Confirm target engagement by measuring downstream markers (e.g., IFN-β, p-IRF3) in tumor lysates.3. Combine with other immunotherapies like checkpoint inhibitors to overcome immunosuppression. |
| Systemic toxicity (e.g., weight loss, cytokine storm) | 1. High systemic exposure to the STING agonist. | 1. Reduce the dose or frequency of administration.2. Switch to intratumoral delivery to limit systemic exposure. |
| Lack of abscopal effect (regression of distant tumors) | 1. Insufficient systemic immune activation. | 1. Optimize the dosing regimen to induce a robust systemic T-cell response.2. Combine with therapies that promote T-cell priming and trafficking, such as checkpoint inhibitors.[13] |
Quantitative Data Summary
The following tables summarize representative preclinical data for STING agonists in "cold" tumor models.
Table 1: Monotherapy Efficacy of STING Agonists
| STING Agonist | Tumor Model | Administration Route | Dose | Outcome | Reference |
| diABZI (STING agonist-3) | CT26 (colorectal) | Intravenous | 25 mg/kg | Significant tumor growth inhibition | [14] |
| ADU-S100 | B16F10 (melanoma) | Intratumoral | 50 µg | Delayed tumor growth | [15] |
| JNJ-67544412 | Syngeneic mouse tumors | Intratumoral | q3d x 3 or qweekly | Significant tumor regression and complete cures | [16] |
Table 2: Combination Therapy Efficacy of STING Agonists
| STING Agonist | Combination Agent | Tumor Model | Administration Route | Outcome | Reference |
| diABZI (STING agonist-3) | IDO inhibitor (1-MT) | MC38 (colorectal) | Intraperitoneal | Significantly inhibited tumor growth, increased CD8+ T cell and DC infiltration | [12] |
| ADU-S100 | Anti-PD-1 | Peritoneal carcinomatosis of colon cancer | Intraperitoneal | Greatly reduced tumor burden compared to either therapy alone | [11] |
| MK-1454 | Pembrolizumab (anti-PD-1) | Solid tumors and lymphomas (human clinical trial) | Intratumoral | Encouraging efficacy with acceptable safety | [3] |
| cGAMP | Anti-vascular agent (CA4P) | 4T1 (breast cancer) | Intratumoral | Significant therapeutic effect, activation of NK cells | [17] |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and IFN-β Measurement
Objective: To measure the induction of IFN-β in response to this compound in a cell-based assay.
Materials:
-
Target cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts)
-
Complete cell culture medium
-
This compound
-
Transfection reagent (optional, e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.
-
Agonist Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[1] Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Without Transfection: Remove the culture medium and add the prepared agonist dilutions to the cells.
-
With Transfection: Follow the manufacturer's protocol for the chosen transfection reagent to deliver the agonist into the cytoplasm.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
IFN-β ELISA: Follow the instructions provided with the IFN-β ELISA kit to quantify the concentration of IFN-β in the collected supernatants.[5]
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in each sample.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with an anti-PD-1 antibody in a "cold" tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic "cold" tumor cell line (e.g., B16F10 melanoma)
-
This compound
-
In vivo-grade anti-mouse PD-1 antibody
-
Vehicle/control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, STING agonist alone, anti-PD-1 alone, combination).
-
Drug Administration:
-
This compound: Administer via the desired route (e.g., intratumoral or intravenous) at the predetermined dose and schedule.[14] For in vivo formulation, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[18]
-
Anti-PD-1 antibody: Administer via intraperitoneal injection at the recommended dose and schedule.
-
-
Tumor Measurement and Survival: Continue to measure tumor volume and monitor the survival of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration).
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumor tissue
-
Enzymatic digestion buffer (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the harvested tumor tissue and digest it into a single-cell suspension using an enzymatic digestion buffer.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining:
-
Stain the cells with a live/dead stain to exclude non-viable cells.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers of interest.
-
-
Intracellular Staining (Optional): For intracellular targets like transcription factors or cytokines, fix and permeabilize the cells before incubating with the appropriate antibodies.
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations within the tumor.[19]
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Enhancing "Cold" Tumor Immunotherapy
Caption: In vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Immune-based combination therapy to convert immunologically cold tumors into hot tumors: an update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. STING Agonist Combined to a Protein-Based Cancer Vaccine Potentiates Peripheral and Intra-Tumoral T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. biorxiv.org [biorxiv.org]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide: STING Agonist-3 Trihydrochloride vs. cGAMP in STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in immunotherapy, particularly in the context of oncology. This pathway, central to the innate immune response, bridges the detection of cytosolic DNA to the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to the priming of a robust anti-tumor adaptive immune response. This guide provides an objective comparison of two key STING agonists: the endogenous cyclic dinucleotide 2'3'-cGAMP and the synthetic non-nucleotide small molecule, STING agonist-3 trihydrochloride. This comparison is supported by experimental data to inform researchers and drug developers in their selection and application of these critical research tools.
Mechanism of Action: A Tale of Two Activators
Both cGAMP and this compound function by binding to and activating the STING protein, an endoplasmic reticulum-resident transmembrane protein. However, their origins and specific binding interactions differ, leading to potentially distinct downstream signaling profiles.
2'3'-cGAMP (Cyclic GMP-AMP) is the natural endogenous ligand for STING. It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage. The binding of cGAMP to the STING dimer induces a conformational change, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons, such as IFN-β. The STING pathway can also activate NF-κB signaling, leading to the production of various pro-inflammatory cytokines.[1]
This compound is a selective, non-nucleotide small-molecule agonist of STING.[2] Unlike cGAMP, it is a synthetic compound designed for potent and specific activation of the STING pathway. While the precise binding site on STING for this compound may differ from that of cGAMP, it ultimately triggers a similar downstream signaling cascade involving the phosphorylation of TBK1 and IRF3, leading to the induction of type I interferons and other inflammatory cytokines.[2][3] The non-nucleotide nature of this agonist may offer advantages in terms of cell permeability and metabolic stability compared to cyclic dinucleotides.
Signaling Pathway Overview
The activation of the STING pathway by both cGAMP and a non-nucleotide agonist like this compound follows a generally conserved signaling cascade.
Caption: The cGAS-STING signaling pathway activated by both natural and synthetic agonists.
Performance Comparison: Quantitative Data
Direct, head-to-head comparative studies of this compound and cGAMP are emerging. The following table summarizes available quantitative data, including data for the structurally related non-CDN agonist diABZI as a proxy for this compound where specific data is not yet published.
| Parameter | This compound / diABZI | 2'3'-cGAMP | Reference |
| Binding Affinity (to STING) | pIC50 = 9.5 (STING agonist-3) | Not specified in direct comparison | [2] |
| IFN-β Induction (in vitro) | pEC50 = 7.5 (STING agonist-3) | EC50 ≈ 5 µM | [2] |
| In Vivo Anti-Tumor Efficacy | High | Moderate | [4][5] |
| Cytokine Induction Profile | Potent inducer of Type I IFNs and a broad range of pro-inflammatory cytokines. | Induces Type I IFNs and a distinct profile of cytokines. | [3][6] |
| Interferon-Stimulated Gene (ISG) Expression | Induces robust expression of ISGs. | Strong inducer of ISG expression. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of STING agonists. Below are representative protocols for key experiments.
Experimental Workflow for Agonist Comparison
Caption: A typical experimental workflow for comparing STING agonists.
IFN-β Reporter Gene Assay
Objective: To quantify the potency of STING agonists in inducing IFN-β production in a cellular context.
Methodology:
-
Cell Culture: Culture HEK293T cells co-transfected with plasmids expressing human STING and a firefly luciferase reporter gene under the control of an IFN-β promoter.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with serial dilutions of this compound or cGAMP for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase signal against the agonist concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Quantification of Cytokine Production by ELISA
Objective: To measure the secretion of specific cytokines (e.g., IFN-β, TNF-α, IL-6) from immune cells upon STING agonist stimulation.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound or cGAMP for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of the cytokine in each sample.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of STING agonists in an immunocompetent mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Treatment: Once tumors are established (e.g., 50-100 mm3), administer this compound or cGAMP intratumorally or systemically at specified doses and schedules. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Survival Monitoring: Monitor the survival of the mice over time.
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Statistically compare the treatment groups to the control group.
Conclusion and Future Perspectives
Both this compound and cGAMP are potent activators of the STING pathway, demonstrating significant anti-tumor activity in preclinical models. The non-nucleotide small molecule this compound and its analogs like diABZI show promise with high potency and the potential for improved pharmacological properties. In contrast, cGAMP represents the natural and endogenous activator of the pathway.
The choice between these agonists will depend on the specific research question or therapeutic application. For studies requiring a synthetic, potentially more drug-like molecule with high potency, this compound is an excellent candidate. For investigations focused on the physiological activation of the STING pathway, cGAMP remains the gold standard.
Future research should focus on direct, comprehensive comparisons of these and other emerging STING agonists across a wider range of in vitro and in vivo models. Understanding the nuances of their signaling and immunological consequences will be critical for the continued development of STING-targeted therapies for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 5. researchgate.net [researchgate.net]
- 6. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Nucleotide STING Agonists: Evaluating the Efficacy of STING Agonist-3 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-nucleotide STING agonists, in particular, offer potential advantages in terms of stability and systemic delivery compared to their cyclic dinucleotide (CDN) counterparts. This guide provides an objective comparison of the efficacy of STING agonist-3 trihydrochloride, also known as diABZI, against other notable non-nucleotide STING agonists, supported by experimental data.
Overview of STING Signaling
The STING pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, and initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response.
A Comparative Guide to the Cross-Reactivity of STING Agonist-3 Trihydrochloride with Common Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of STING agonist-3 trihydrochloride, also known as diABZI, across common genetic variants of the human STING protein. The information presented is supported by experimental data to aid in the design and interpretation of studies involving STING pathway activation.
Introduction to STING and its Variants
The Stimulator of Interferon Genes (STING) is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[1] Genetic polymorphisms in the human STING gene (TMEM173) can lead to variations in STING protein function, potentially impacting disease susceptibility and the efficacy of STING-targeted therapies. The most prevalent human STING variants include:
-
R232 (Wild-Type): Considered the reference allele.
-
H232: A common variant resulting from an arginine to histidine substitution at position 232.
-
HAQ: A haplotype characterized by three amino acid substitutions: R71H, G230A, and R293Q.[1]
This guide focuses on the differential activity of this compound (diABZI), a potent non-cyclic dinucleotide STING agonist, across these key variants.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound (diABZI) with different human STING variants. It is important to note that the data are compiled from various studies, and direct comparisons should be made with consideration of the different experimental systems used.
Table 1: Binding Affinity of this compound (diABZI) to Human STING Variants
| STING Variant | Method | Reported Binding Affinity (Kd) | Reference |
| R232 (Wild-Type) | Surface Plasmon Resonance (SPR) | ~20 nM or less | [2] |
| R232 (Wild-Type) | Isothermal Titration Calorimetry (ITC) | ~70 nM (for diABZI-amine) | |
| H232 | In Silico Modeling | High Estimated Relative Affinity | |
| HAQ (R71H-G230A-R293Q) | Not Reported | Not Reported |
Table 2: Functional Activity of this compound (diABZI) on Human STING Variants
| STING Variant | Cell Line | Assay | Metric | Value | Reference |
| R232 (Wild-Type) | THP-1 (reconstituted) | ISG-54 Reporter | STING Activation | Yes | [3] |
| R232 (Wild-Type) | THP-1 (reconstituted) | Annexin-V Staining | Cell Death Induction | Yes | [3] |
| Human (unspecified variant) | THP-1 IRF Reporter | Luciferase Reporter | EC50 | 0.013 µM | [4] |
| Human (unspecified variant) | HEK293T | Luciferase Reporter | pEC50 | 7.5 | [5] |
| H232 | Not Reported | Not Reported | Not Reported | Not Reported | |
| HAQ (R71H-G230A-R293Q) | THP-1 (reconstituted) | ISG-54 Reporter | STING Activation | No | [3] |
| HAQ (R71H-G230A-R293Q) | THP-1 (reconstituted) | Annexin-V Staining | Cell Death Induction | No | [3] |
Summary of Findings:
Current experimental evidence strongly suggests that this compound (diABZI) is a potent activator of the wild-type R232 STING variant. In contrast, the HAQ variant shows a lack of response to diABZI in functional assays.[3] While in silico modeling predicts a high binding affinity of diABZI for the H232 variant, comprehensive experimental data on the functional activity for this specific variant is not yet widely available. The HAQ allele is considered by some researchers to be a null or hypomorphic allele, which would be consistent with its unresponsiveness to diABZI.[6]
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway initiated by the binding of an agonist.
Figure 1. Simplified STING signaling pathway upon agonist binding.
Experimental Workflow for Assessing Agonist Cross-Reactivity
The following diagram outlines a typical workflow for comparing the activity of a STING agonist across different STING variants.
Figure 2. Workflow for comparing STING agonist activity on variants.
Experimental Protocols
STING Activation Reporter Assay in THP-1 Cells
This protocol is adapted for use with commercially available THP-1 dual reporter cell lines, which express a secreted luciferase under the control of an IRF-inducible promoter.
Materials:
-
THP-1 cells stably expressing the STING variant of interest (e.g., reconstituted STING-KO THP-1 cells).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, Penicillin/Streptomycin).
-
This compound (diABZI).
-
96-well white, clear-bottom microplates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the THP-1 reporter cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µL of assay medium.[7]
-
Agonist Preparation: Prepare a serial dilution of this compound in assay medium at 4-fold the final desired concentration.
-
Treatment: Add 25 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent STING agonist). The final volume in each well should be 100 µL.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[4]
-
Luminescence Reading: Add 100 µL of luciferase detection reagent to each well and incubate at room temperature for 15-30 minutes, with gentle rocking.[7]
-
Data Acquisition: Measure luminescence using a luminometer.
-
Analysis: Subtract the background luminescence from cell-free control wells. Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., Prism).[4]
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general overview of an SPR experiment to determine the binding kinetics of a STING agonist.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant purified STING protein (C-terminal domain of the variant of interest).
-
This compound.
-
Running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% glycerol, 0.005% P20, 1% DMSO).[8]
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Chip Preparation: Activate the sensor chip surface according to the manufacturer's instructions.
-
Ligand Immobilization: Immobilize the recombinant STING protein onto the sensor chip surface. A reference channel should be prepared in parallel with no protein immobilized.
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject the different concentrations of the agonist over the sensor chip surface at a constant flow rate.[8]
-
Data Collection: Monitor the change in response units (RU) over time to measure the association and dissociation of the agonist.
-
Regeneration: If necessary, regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analysis: Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Western Blot for STING Pathway Phosphorylation
This protocol is used to qualitatively assess the activation of the STING signaling pathway.
Materials:
-
Cells expressing the STING variant of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total protein controls.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells to assess pathway activation.
References
- 1. Single Nucleotide Polymorphisms of Human STING Can Affect Innate Immune Response to Cyclic Dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The common TMEM173 HAQ, AQ alleles rescue CD4 T cellpenia, restore T-regs, and prevent SAVI (N153S) inflammatory disease in mice [elifesciences.org]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. The Common R71H-G230A-R293Q Human TMEM173 Is a Null Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Guide to the Synergistic Effects of STING Agonist-3 Trihydrochloride with Chemotherapy vs. Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy. By mimicking a viral infection, STING agonists can transform an immunologically "cold" tumor microenvironment into a "hot" one, priming it for a robust anti-tumor immune response. This guide provides a comparative analysis of the synergistic effects observed when combining STING agonists, specifically focusing on STING agonist-3 trihydrochloride (also known as diABZI), with two cornerstones of cancer treatment: chemotherapy and radiotherapy.
Introduction to STING Pathway Activation
The cyclic GMP-AMP Synthase (cGAS)-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a sign of infection or cellular damage.[1][2][3] Cancer therapies like radiotherapy and certain chemotherapies cause DNA damage, leading to the release of tumor cell dsDNA into the cytoplasm.[4][5] This self-DNA activates cGAS, which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[6] This activation triggers a signaling cascade, culminating in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[7][8][9] These cytokines are essential for bridging innate and adaptive immunity, promoting the maturation of dendritic cells (DCs), and priming tumor-antigen-specific CD8+ T cells to attack and eliminate cancer cells.[7][10]
STING agonists are compounds designed to directly activate this pathway, bypassing the need for endogenous cGAMP production. This compound is a selective, non-nucleotide small molecule agonist of STING, also known as diABZI, that has demonstrated potent anti-tumor effects in preclinical models.[11][12][13][14] Combining such agonists with treatments that induce DNA damage is hypothesized to create a powerful synergistic effect, enhancing tumor control and generating systemic, long-lasting anti-tumor immunity.
Comparison of Synergistic Effects: Chemotherapy vs. Radiotherapy
Both chemotherapy and radiotherapy synergize with STING agonists by inducing DNA damage, which fuels the cGAS-STING pathway. However, the nature of the damage, the resulting immune response, and the experimental outcomes can differ.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies, illustrating the efficacy of combining STING agonists with chemotherapy or radiotherapy.
Table 1: Synergistic Effects of STING Agonists with Chemotherapy
| Tumor Model | Chemotherapy Agent | STING Agonist | Key Outcome Metric | Result |
| Osteosarcoma (Murine) | Carboplatin (B1684641) | ADU-S100 | Complete Tumor Regression | 40% with combination vs. 0% with either agent alone.[15] |
| Ovarian Cancer (High-Grade Serous) | Carboplatin | STING Agonist | Tumor Burden Reduction | Significant reduction in tumor burden and ascites with combination therapy.[8] |
| Colorectal Cancer (Syngeneic) | Cyclophosphamide | SB 11285 | Tumor Growth Inhibition | Synergistic effect observed, with significantly higher inhibition of tumor growth compared to control.[16] |
| Colon Tumor (Syngeneic) | N/A | diABZI (STING Agonist-3) | Tumor Eradication | Induced tumor eradication in 80% of treated mice as a monotherapy.[17] |
Table 2: Synergistic Effects of STING Agonists with Radiotherapy
| Tumor Model | Radiotherapy Dose | STING Agonist | Key Outcome Metric | Result |
| Pancreatic Cancer (Murine) | 12 Gy | RR-CDG (Novel CDN) | Local & Distant Tumor Control | Combination therapy synergized to control both irradiated and non-irradiated (distant) tumors.[18][19] |
| Pancreatic Cancer (Murine) | N/A | RR-CDG (Novel CDN) | T-cell Immunity | Combination generated systemic T-cell immunity required for local and distant tumor control.[19] |
| Esophageal Cancer (Rat) | N/A | ADU-S100 | Tumor Control | The combination cohort demonstrated superior tumor control compared to monotherapy.[20] |
| Melanoma & Breast Cancer (Lung Met.) | N/A | NP-cGAMP | Control of Lung Metastases | Synergistic effect resulted in increased control of lung metastases compared to radiotherapy alone.[20] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the synergy of STING agonists with chemotherapy and radiotherapy in preclinical mouse models.
Protocol 1: STING Agonist + Chemotherapy in a Syngeneic Mouse Model
-
Cell Culture: Murine osteosarcoma cells are cultured in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: 1 x 10^6 tumor cells are injected subcutaneously into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days. Mice are randomized into treatment groups when tumors reach a volume of approximately 100 mm³.
-
Treatment Administration:
-
Control Group: Receives vehicle injections (e.g., PBS).
-
Chemotherapy Group: Receives a systemic dose of a DNA-damaging agent like carboplatin (e.g., 30 mg/kg, intraperitoneal injection) on specified days.
-
STING Agonist Group: Receives intratumoral injections of a STING agonist like ADU-S100 (e.g., 50 µg) on specified days.[15]
-
Combination Group: Receives both chemotherapy and STING agonist treatments as scheduled.
-
-
Endpoint Analysis:
-
Tumor Growth: Tumor volumes are monitored throughout the study.
-
Survival: Mice are monitored for survival, and Kaplan-Meier curves are generated.
-
Immunophenotyping: At the study's end or at specific time points, tumors and spleens are harvested. Immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) are analyzed by flow cytometry.
-
Protocol 2: STING Agonist + Radiotherapy in a Syngeneic Mouse Model
-
Cell Culture & Implantation: As described in Protocol 1. For studies involving distant (abscopal) effects, tumors may be implanted on both flanks.
-
Tumor Growth Monitoring & Randomization: As described in Protocol 1.
-
Treatment Administration:
-
Control Group: Receives vehicle injections and sham irradiation.
-
Radiotherapy Group: The primary tumor on one flank is treated with a targeted dose of radiation (e.g., a single dose of 12 Gy or fractionated doses) using a small animal irradiator.[18] The contralateral tumor is shielded.
-
STING Agonist Group: Receives intratumoral injections of a STING agonist into the primary tumor on specified days.
-
Combination Group: Receives both radiotherapy to the primary tumor and intratumoral STING agonist injections.
-
-
Endpoint Analysis:
-
Tumor Growth: Growth of both the primary (irradiated) and distant (non-irradiated) tumors is monitored to assess local and systemic (abscopal) effects.
-
Survival: Overall survival is tracked.
-
Immunophenotyping: Tumors (both primary and distant), draining lymph nodes, and spleens are analyzed by flow cytometry and immunohistochemistry to assess immune cell activation and infiltration.
-
Cytokine Analysis: Blood serum is collected to measure systemic levels of Type I IFNs and other cytokines.
-
Discussion and Conclusion
Both chemotherapy and radiotherapy show significant synergistic potential when combined with STING agonists. The fundamental mechanism relies on the therapy-induced release of tumor DNA, which primes the cGAS-STING pathway for potent amplification by the exogenous agonist.
-
Combination with Chemotherapy: This approach is broadly applicable to various DNA-damaging or cell-stress-inducing chemotherapeutic agents.[17][21] The synergy appears effective in generating robust local tumor control, as seen in osteosarcoma and ovarian cancer models.[8][15] This combination may be particularly advantageous for systemic or metastatic diseases where radiotherapy is not feasible for all lesions.
-
Combination with Radiotherapy: This combination is exceptionally potent at inducing an "abscopal effect," where local radiation combined with an immune adjuvant leads to the regression of distant, non-irradiated tumors.[18] This is driven by the generation of systemic, tumor-specific T cells.[19] Radiotherapy provides a defined, localized trigger for antigen release, which the STING agonist can then convert into a systemic immune response. This strategy holds immense promise for treating patients with oligometastatic disease.
References
- 1. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 2. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]
- 3. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS-STING pathway in cancer biotherapy | springermedizin.de [springermedizin.de]
- 8. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. invivogen.com [invivogen.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. alexslemonade.org [alexslemonade.org]
- 16. targetedonc.com [targetedonc.com]
- 17. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiation therapy combined with novel STING-targeting oligonucleotides results in regression of established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Safety Operating Guide
Safe Disposal of STING Agonist-3 Trihydrochloride: A Step-by-Step Guide
Proper disposal of STING agonist-3 trihydrochloride is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Always handle the compound in a designated area, away from drains and water sources, to prevent environmental contamination[1].
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations[1]. The following steps provide a general guideline for its disposal.
1. Assess the Waste Form:
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing this compound (e.g., from experiments or spills).
-
Contaminated Materials: Items such as pipette tips, tubes, gloves, and absorbent materials that have come into contact with the compound.
2. Waste Segregation and Collection:
-
Collect all waste materials in designated, clearly labeled, and sealed containers.
-
Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area[1].
-
Ensure adequate ventilation[1].
-
Wearing full PPE, contain the spill to prevent it from spreading or entering waterways[1].
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a sealed container for disposal.
4. Final Disposal:
-
All waste containing this compound should be treated as chemical waste.
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for proper disposal.
-
Disposal methods may include incineration or other approved chemical waste treatments, depending on regulations.
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Safety and Disposal Information
| Aspect | Guideline | Citation |
| Personal Protective Equipment | Wear appropriate gloves, eye protection, and lab coat. | [1] |
| Handling | Use in a well-ventilated area. Avoid creating dust or aerosols. | [1] |
| Spill Cleanup | Absorb with inert material, decontaminate with alcohol, and collect for disposal. | [1] |
| Environmental Precautions | Prevent entry into drains, sewers, and water courses. | [1] |
| Disposal Method | Dispose of as chemical waste in accordance with all local, state, and federal regulations. | [1] |
References
Essential Safety and Operational Protocols for Handling STING Agonist-3 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of STING agonist-3 trihydrochloride, a potent small molecule compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[1] Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, and skin contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Receiving and Storage | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - None |
| Handling of Powder (Weighing, Aliquoting) | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (N95 or higher) | - Face shield- Disposable sleeve covers |
| Solution Preparation | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Chemical splash goggles (if splash risk exists) |
| Use in in vitro/in vivo Experiments | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - As required by the specific experimental protocol |
| Spill Cleanup | - Safety glasses with side shields- Nitrile gloves (double-gloving)- Laboratory coat- Respiratory protection (N95 or higher) | - Chemical resistant shoe covers- Face shield |
| Waste Disposal | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Chemical splash goggles |
Operational Plan: Step-by-Step Guidance
This section details the procedural steps for the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Verification: Upon receipt, verify the container integrity. Inspect for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard symbols.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product datasheet for specific storage temperatures (e.g., -20°C for long-term storage).
2.2. Handling the Powdered Compound
-
Designated Area: All handling of the powdered compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Weighing:
-
Don the appropriate PPE as outlined in Table 1.
-
Tare a suitable weighing vessel on an analytical balance inside the containment unit.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Close the primary container tightly immediately after use.
-
Clean the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.
-
2.3. Solution Preparation
This compound is soluble in DMSO.
-
Solvent Preparation: Obtain the required volume of high-purity DMSO.
-
Dissolution:
-
In a chemical fume hood, add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all stock solution vials with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solutions at -20°C or as recommended by the supplier.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
3.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with the powdered compound (e.g., gloves, weighing paper, pipette tips, contaminated wipes) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container compatible with organic solvents. Do not dispose of down the drain.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
3.2. Decontamination
-
Work Surfaces: Decontaminate all work surfaces in the designated handling area with a suitable cleaning agent (e.g., 70% ethanol) after each use.
-
Equipment: Reusable equipment should be thoroughly cleaned according to standard laboratory procedures to remove any residual compound.
3.3. Final Disposal
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic chemical waste. High-temperature incineration is often the preferred method for the disposal of potent pharmaceutical compounds.
Experimental Protocols & Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
4.2. STING Signaling Pathway
This compound is a non-nucleotide small molecule that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.
Caption: Simplified STING signaling pathway activation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
